molecular formula C10H18O2 B1658862 1-Butylcyclopentane-1-carboxylic acid CAS No. 62410-33-7

1-Butylcyclopentane-1-carboxylic acid

Número de catálogo: B1658862
Número CAS: 62410-33-7
Peso molecular: 170.25
Clave InChI: DXOURNRBIQESQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Butylcyclopentane-1-carboxylic acid (CAS: 56471-02-4) is a sterically hindered organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol . This molecule features a carboxylic acid functional group attached to a cyclopentane ring that is substituted at the one-position with a butyl group, creating a quaternary carbon center . The synthesis of such disubstituted cyclopentane derivatives is a significant area of research in organic chemistry, often achieved through classical methods like the alkylation of cyclopentanecarboxylate precursors or intramolecular cyclization reactions such as the Dieckmann condensation . This compound serves as a versatile building block and intermediate in organic synthesis and pharmaceutical research . Its structure, particularly the sterically congested tertiary carboxylic acid, makes it a valuable substrate for studying esterification protocols and other transformations under challenging steric environments . Researchers can utilize it to develop novel synthetic methodologies or as a precursor for the preparation of more complex molecular architectures. The ester derivatives of this acid, such as Methyl 1-butylcyclopentane-1-carboxylate, are of particular interest, as the ester functional group can be readily converted into other functionalities, including alcohols or ketones, further expanding its utility in constructing complex, highly substituted carbon frameworks . The product is intended for research and development purposes only. It is not approved for human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Propiedades

IUPAC Name

1-butylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-2-3-6-10(9(11)12)7-4-5-8-10/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOURNRBIQESQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40734458
Record name 1-Butylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62410-33-7
Record name 1-Butylcyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40734458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

1-Butylcyclopentane-1-carboxylic Acid: A Technical Guide to Physicochemical Profiling, Synthesis, and Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly relies on sterically hindered, lipophilic scaffolds to optimize pharmacokinetic profiles, 1-butylcyclopentane-1-carboxylic acid (CAS: 62410-33-7) has emerged as a highly valuable synthetic intermediate. Characterized by its quaternary α-carbon and hydrophobic butyl chain, this cycloalkane carboxylic acid serves as a foundational building block in the development of complex pentacyclic derivatives and antiviral agents[1]. This whitepaper provides a comprehensive analysis of its physicochemical properties, details a self-validating synthetic protocol for its preparation, and explores the mechanistic rationale behind its utility in drug discovery.

Physicochemical Profiling & Pharmacokinetic Relevance

Understanding the baseline physicochemical properties of 1-butylcyclopentane-1-carboxylic acid is critical for predicting its behavior both in synthetic workflows and within biological systems. The data summarized below highlights its suitability as a lipophilic anchor in drug design[2].

Quantitative Data Summary
PropertyValuePharmacokinetic / Synthetic Implication
Molecular Weight 170.25 g/mol Highly favorable for oral bioavailability; leaves ample "molecular weight budget" for downstream elaboration (Lipinski MW < 500)[2].
XLogP3 3.1Optimal lipophilicity for passive cell membrane diffusion. Ensures the final drug candidate partitions effectively into lipid bilayers[2].
Topological Polar Surface Area (TPSA) 37.3 ŲExcellent cell permeability. Well below the 140 Ų threshold typically required for oral absorption[2].
Physical State LiquidRequires careful handling during formulation; often converted to solid salts or esterified for long-term stability[3].
SMILES CCCCC1(CCCC1)C(=O)OIllustrates the quaternary C1 carbon, which provides critical steric shielding to the adjacent carboxylate group[2].

Causality Insight: The XLogP3 value of 3.1 is not merely a static descriptor; it is the primary driver for the compound's ability to cross cellular membranes. Furthermore, the quaternary nature of the C1 carbon creates a localized steric shield. When this carboxylic acid is converted into an amide or ester prodrug, this steric bulk physically blocks hydrolytic enzymes (like esterases or amidases) from accessing the carbonyl carbon, thereby extending the half-life of the active pharmaceutical ingredient (API) in vivo.

Synthetic Methodology: α-Alkylation via Lithium Enediolate

The most robust method for synthesizing 1-butylcyclopentane-1-carboxylic acid is the direct α-alkylation of cyclopentanecarboxylic acid. This requires the generation of a reactive lithium enediolate intermediate using a strong, non-nucleophilic base[4].

Mechanistic Rationale

The choice of Lithium diisopropylamide (LDA) is dictated by the need to quantitatively deprotonate the carboxylic acid without undergoing nucleophilic acyl substitution at the carbonyl carbon[4]. Exactly two equivalents of LDA are required:

  • The first equivalent deprotonates the highly acidic hydroxyl group (pKa ~4.5) to form a lithium carboxylate.

  • The second equivalent removes the significantly less acidic α-proton (pKa ~25) to generate the reactive enediolate[4].

Step-by-Step Self-Validating Protocol

Step 1: System Preparation & Base Generation

  • Action: Purge a flame-dried round-bottom flask with Argon. Add anhydrous tetrahydrofuran (THF) and diisopropylamine (2.1 eq). Cool the system to -78°C using a dry ice/acetone bath.

  • Action: Add n-butyllithium (2.1 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Causality: Strict anhydrous and anaerobic conditions are mandatory, as moisture will rapidly quench the highly basic n-butyllithium and LDA, leading to incomplete enolization.

Step 2: Enediolate Formation

  • Action: Slowly add cyclopentanecarboxylic acid (1.0 eq) dissolved in a minimal volume of anhydrous THF. Stir at -78°C for 30 minutes, then warm to 0°C for 1 hour.

  • Causality: Warming to 0°C provides the necessary activation energy to ensure complete deprotonation of the sterically hindered α-carbon.

Step 3: SN2 Alkylation

  • Action: Recool the reaction mixture to -78°C. Add 1-bromobutane (1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature overnight.

  • Causality: The primary alkyl halide undergoes a clean SN2 attack by the enediolate. Cooling to -78°C during addition prevents competing side reactions, such as self-condensation or elimination (E2) of the alkyl halide.

Step 4: In-Process Validation (Crucial for Trustworthiness)

  • Validation: Before quenching the entire batch, withdraw a 0.1 mL aliquot. Quench with 1M HCl, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (4:1) mobile phase.

  • Success Metric: The complete disappearance of the starting material spot (lower Rf) and the emergence of a single, less polar product spot (higher Rf) confirms successful alkylation. Proceed to full workup only if conversion is >95%.

Step 5: Quenching & Isolation

  • Action: Quench the reaction with 1M HCl until the aqueous layer reaches pH 2. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

Workflow Visualization

Synthesis Start Cyclopentanecarboxylic Acid (Starting Material) LDA LDA / THF (-78°C) (2 Equivalents) Start->LDA Deprotonation Enolate Lithium Enediolate (Reactive Intermediate) LDA->Enolate Enolization Alkylation 1-Bromobutane (SN2 Alkylation) Enolate->Alkylation C-C Bond Formation Workup Aqueous Acid Workup (HCl, pH 2) Alkylation->Workup Quenching Product 1-Butylcyclopentane-1-carboxylic Acid (Target Compound) Workup->Product Isolation

Fig 1. Step-by-step synthetic workflow for the α-alkylation of cyclopentanecarboxylic acid.

Applications in Medicinal Chemistry

In drug discovery, 1-butylcyclopentane-1-carboxylic acid is rarely the final therapeutic agent; rather, it is a privileged scaffold. Patent literature heavily documents its use as a precursor in the synthesis of substituted pentacyclic derivatives, which function as potent neuraminidase inhibitors [1].

Neuraminidase inhibitors (such as those used to treat Influenza A and B) require precise spatial arrangements to bind effectively to the viral enzyme's active site. The 1-butylcyclopentyl moiety provides a rigid, hydrophobic core that mimics the transition state of sialic acid cleavage, anchoring the inhibitor firmly within the hydrophobic pocket of the neuraminidase enzyme[1].

Structural Influence Visualization

PK_Impact Core 1-Butylcyclopentane-1-carboxylic Acid (Structural Scaffold) Lipid Butyl Chain Addition (XLogP3 = 3.1) Core->Lipid Contributes to Steric Quaternary Carbon (C1) (Steric Shielding) Core->Steric Creates Membrane Enhanced Cell Membrane Permeability Lipid->Membrane Drives Metabolism Resistance to Enzymatic Degradation Steric->Metabolism Confers Target Improved Bioavailability in Neuraminidase Inhibitors Membrane->Target Results in Metabolism->Target Results in

Fig 2. Logical relationship between structural features and pharmacokinetic advantages.

Analytical Characterization

To ensure the integrity of the synthesized batch, the following analytical validations must be performed:

  • ¹H NMR (CDCl₃): The definitive marker of success is the complete disappearance of the α-proton multiplet (typically observed around 2.5–3.0 ppm in the starting material). Additionally, the appearance of the butyl chain protons—specifically a distinct triplet at ~0.9 ppm representing the terminal methyl group—confirms successful alkylation.

  • IR Spectroscopy: The product will exhibit a strong, sharp C=O stretching frequency around 1700 cm⁻¹, accompanied by a broad O-H stretch spanning 2500–3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.

Sources

The Strategic Role and Synthesis of 1-Butylcyclopentane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in early-phase drug development, I frequently evaluate the utility of sterically hindered, lipophilic building blocks for scaffold design. 1-Butylcyclopentane-1-carboxylic acid (CAS 62410-33-7) represents a highly specialized geminally disubstituted cycloalkane derivative. It serves as a critical intermediate in the synthesis of pentacyclic neuraminidase inhibitors and other conformationally restricted pharmacophores. This technical guide details its physicochemical properties, the mechanistic rationale behind its synthesis via enodiolate alkylation, and its application in rational drug design.

Part 1: Physicochemical Profiling

Understanding the physical and chemical parameters of 1-butylcyclopentane-1-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The lipophilicity (XLogP3) and topological polar surface area (TPSA) indicate excellent membrane permeability characteristics when incorporated into larger active pharmaceutical ingredients (APIs).

PropertyValue
IUPAC Name 1-butylcyclopentane-1-carboxylic acid
CAS Number 62410-33-7
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
Exact Mass 170.13068 Da
Topological Polar Surface Area (TPSA) 37.3 Ų
Partition Coefficient (XLogP3) 3.1
SMILES String CCCCC1(CCCC1)C(=O)O

Data sourced from the National Center for Biotechnology Information .

Part 2: Core Synthesis Methodology & Mechanistic Rationale

The most efficient route to 1-butylcyclopentane-1-carboxylic acid is the direct α-alkylation of cyclopentanecarboxylic acid. This approach circumvents the multi-step malonic ester synthesis and provides superior yields, provided the reaction conditions are rigorously controlled .

Causality in Experimental Design
  • Why use 2.2 equivalents of Lithium Diisopropylamide (LDA)? The first equivalent of LDA acts as a base to deprotonate the highly acidic carboxylic acid proton (pKa ~4.8), forming a lithium carboxylate salt. The second equivalent is required to abstract the sterically hindered, much less acidic α-proton (pKa ~30), generating the highly reactive lithium enodiolate (dianion) intermediate. The additional 0.2 equivalents compensate for adventitious moisture and ensure complete dianion formation .

  • Why strict temperature control? The dianion must be generated at sub-zero temperatures (-30°C to 0°C) to prevent self-condensation or degradation. However, the subsequent Sₙ2 alkylation with 1-bromobutane requires a gradual warming to room temperature to overcome the activation energy barrier of the sterically hindered α-carbon.

Step-by-Step Protocol: α-Alkylation Synthesis

Note: This protocol incorporates In-Process Controls (IPC) to ensure the system is self-validating before proceeding to subsequent steps.

  • Preparation of the Reaction Vessel: Flame-dry a 500 mL three-neck round-bottom flask under an argon atmosphere. Equip with a magnetic stirrer, addition funnel, and internal temperature probe.

  • Base Loading: Charge the flask with anhydrous Tetrahydrofuran (THF) (100 mL) and commercial LDA solution (2.0 M in THF/heptane/ethylbenzene, 110 mL, 220 mmol, 2.2 eq). Cool the mixture to -30°C using a dry ice/acetone bath.

  • Dianion Formation: Dissolve cyclopentanecarboxylic acid (11.4 g, 100 mmol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the LDA mixture over 30 minutes, maintaining the internal temperature below -10°C.

    • Validation Check: The solution will transition to a deep yellow/ochre color, indicative of enodiolate formation. Stir for an additional 2 hours at 0°C to ensure complete deprotonation.

  • Electrophilic Addition (Alkylation): Cool the reaction mixture back to -20°C. Add 1-bromobutane (15.0 g, 110 mmol, 1.1 eq) neat, dropwise over 15 minutes.

  • C-C Bond Formation: Remove the cooling bath and allow the reaction to warm to 20–25°C (room temperature) over 4 hours.

    • IPC Validation: Quench a 0.5 mL aliquot in 1M HCl and extract with ethyl acetate. Analyze via GC-MS to confirm the disappearance of the starting material (m/z 114) and the appearance of the product mass (m/z 170). Proceed only if conversion > 95%.

  • Quenching and Workup: Cool the flask to 0°C and slowly quench the reaction by adding 100 mL of ice-cold 1M HCl until the aqueous phase reaches pH < 2.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure 1-butylcyclopentane-1-carboxylic acid.

EnolateAlkylation N1 Cyclopentanecarboxylic Acid (1.0 eq) N2 LDA (2.2 eq) in THF Temp: -30°C to 0°C N1->N2 Carboxyl Deprotonation N3 Lithium Enodiolate Dianion (Reactive Intermediate) N2->N3 α-Carbon Deprotonation N4 1-Bromobutane (1.1 eq) Temp: -10°C to 25°C N3->N4 Electrophilic Addition N5 Alkylated Lithium Carboxylate N4->N5 SN2 Alkylation N6 Aqueous Quench (1M HCl, pH < 2) N5->N6 Acidification N7 1-Butylcyclopentane-1-carboxylic Acid (Target: CAS 62410-33-7) N6->N7 Phase Extraction

Workflow for the α-alkylation of cyclopentanecarboxylic acid via a lithium enodiolate intermediate.

Part 3: Application in Antiviral Drug Development

In antiviral drug discovery, particularly against Influenza A and B strains, the neuraminidase (NA) enzyme is a primary target. The active site of NA features a highly conserved hydrophobic pocket that is critical for substrate binding and cleavage .

By incorporating the 1-butylcyclopentane-1-carboxylic acid module into a larger pentacyclic or substituted scaffold, drug developers achieve two critical binding interactions:

  • Conformational Restriction: The cyclopentane ring acts as a rigid scaffold, locking the molecule into a favorable geometry. This drastically reduces the entropic penalty upon binding to the NA active site compared to linear aliphatic chains.

  • Lipophilic Anchoring: The 1-butyl chain acts as a lipophilic anchor, perfectly occupying the hydrophobic pocket of the enzyme. Simultaneously, the carboxylic acid moiety (or its bioisosteric derivatives) engages in essential electrostatic interactions with conserved arginine residues within the active site .

DrugDesign Target Neuraminidase (NA) Target Enzyme Pocket Hydrophobic Pocket Active Site Target->Pocket Contains Scaffold Cyclopentane Ring (Conformational Lock) Module 1-Butylcyclopentane- 1-carboxylic Acid Scaffold->Module Core Anchor 1-Butyl Group (Lipophilic Anchor) Anchor->Module C1 Alkylation Module->Pocket Binds to

Rational design logic utilizing the 1-butylcyclopentane scaffold for neuraminidase inhibition.

References

  • National Center for Biotechnology Information (NCBI). "1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024 - PubChem." PubChem Compound Summary. Available at:[Link]

  • Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions." Organic Chemistry (McMurry). Available at:[Link]

  • Google Patents. "RO121815B1 - Substituted pentacyclic derivatives, pharmaceutical composition containing the same and use thereof as neuraminidase inhibitors." Patent Database.
  • ACS Publications. "The Chemical Development and Scale-Up of Sampatrilat." Organic Process Research & Development. Available at:[Link]

Rational Design and Synthesis of 1-Butylcyclopentane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and API (Active Pharmaceutical Ingredient) development, the strategic incorporation of sterically hindered, lipophilic moieties is a proven tactic for optimizing pharmacokinetic profiles. 1-butylcyclopentane-1-carboxylic acid (CAS: 62410-33-7) serves as a critical structural building block in this domain. Featuring a quaternary carbon center and a lipophilic butyl chain, this cycloalkanecarboxylic acid is frequently utilized as an intermediate in the synthesis of complex pentacyclic derivatives, notably in the development of neuraminidase inhibitors for antiviral therapies[1].

This technical whitepaper provides a comprehensive analysis of 1-butylcyclopentane-1-carboxylic acid, detailing its physicochemical properties, the mechanistic logic governing its synthesis, and a self-validating experimental protocol designed for high-yield laboratory generation.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of 1-butylcyclopentane-1-carboxylic acid is essential for predicting its behavior in organic synthesis and its influence on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of final drug candidates. The compound's high XLogP3 value indicates strong lipophilicity, while its low Topological Polar Surface Area (TPSA) suggests excellent membrane permeability[2].

PropertyValue
IUPAC Name 1-butylcyclopentane-1-carboxylic acid
Common Synonyms 1-butylcyclopentanecarboxylic acid; Cyclopentanecarboxylic acid, 1-butyl-
CAS Registry Number 62410-33-7
Molecular Formula C₁₀H₁₈O₂
Molecular Weight 170.25 g/mol
XLogP3 3.1
Topological Polar Surface Area (TPSA) 37.3 Ų
Canonical SMILES CCCCC1(CCCC1)C(=O)O

Mechanistic Synthesis Pathway

The synthesis of 1-butylcyclopentane-1-carboxylic acid relies on the highly regioselective α-alkylation of cyclopentanecarboxylic acid. Because carboxylic acids contain an acidic proton (pKa ~4.5), direct alkylation requires the generation of a dianion enolate [3].

The mechanism proceeds via the introduction of a strong, sterically hindered, non-nucleophilic base—Lithium Diisopropylamide (LDA). The first equivalent of LDA deprotonates the carboxylic acid to form a lithium carboxylate salt. A second equivalent subsequently abstracts the weakly acidic α-proton (pKa ~25) to generate the highly reactive lithium dianion enolate. This intermediate then undergoes a classic Sₙ2 nucleophilic substitution when exposed to 1-bromobutane, yielding the quaternary target compound[3].

G A Cyclopentanecarboxylic Acid B Lithium Dianion Enolate A->B 2.2 eq. LDA, THF -78°C D 1-Butylcyclopentane- 1-carboxylic Acid B->D Alkylation C 1-Bromobutane C->D SN2 Attack

Mechanistic workflow for the α-alkylation of cyclopentanecarboxylic acid.

Self-Validating Experimental Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Each step includes the causality behind the experimental choice and an in-process validation check.

Materials Required:
  • Cyclopentanecarboxylic acid (1.0 equiv)

  • Diisopropylamine (2.2 equiv)

  • n-Butyllithium (2.2 equiv, 2.5 M in hexanes)

  • 1-Bromobutane (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

Step 1: Preparation of LDA (Kinetic Base Generation)

  • Purge a flame-dried round-bottom flask with inert Argon gas. Causality: Moisture will prematurely quench the organolithium reagents.

  • Add anhydrous THF and diisopropylamine (2.2 equiv). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Dropwise, add n-Butyllithium (2.2 equiv). Stir for 30 minutes at -78°C.

    • Validation Check: The solution should remain clear to pale yellow. A deep yellow/orange color indicates contamination or degradation of the n-BuLi.

Step 2: Dianion Enolate Formation

  • Dissolve cyclopentanecarboxylic acid (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the LDA mixture at -78°C. Causality: The low temperature prevents self-condensation and ensures kinetic control over the deprotonation.

  • Allow the reaction to warm to 0°C for 1 hour to ensure complete dianion formation, then re-cool to -78°C.

Step 3: Sₙ2 Alkylation

  • Add 1-bromobutane (1.1 equiv) dropwise to the dianion solution. Causality: 1-bromobutane is an ideal primary alkyl halide for Sₙ2 reactions, minimizing competing E2 elimination pathways.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

    • Validation Check (TLC): Quench a 0.1 mL aliquot in 1M HCl and extract with ethyl acetate. TLC (Hexanes:EtOAc 4:1) should show the disappearance of the starting material spot.

Step 4: Quenching and Workup

  • Quench the reaction by adding cold 1M HCl until the aqueous layer reaches pH < 2. Causality: Acidification is strictly required to convert the lithium carboxylate salt back into the protonated, organic-soluble carboxylic acid.

  • Extract the aqueous layer three times with Ethyl Acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Final Validation (¹H NMR): Confirm the product structure by verifying the disappearance of the α-proton multiplet (~2.7 ppm) native to the starting material, and the appearance of a distinct triplet (~0.9 ppm) corresponding to the terminal methyl group of the newly attached butyl chain.

Applications in Drug Development

In medicinal chemistry, the 1-butylcyclopentane core is not merely a structural scaffold; it is a functional tool for pharmacokinetic optimization. The incorporation of this moiety into drug candidates—such as pentacyclic neuraminidase inhibitors—serves two primary purposes[1]:

  • Steric Shielding: The quaternary carbon center creates significant steric bulk around the carboxylic acid (or its subsequent amide/ester derivatives). This bulk physically blocks metabolic enzymes (e.g., esterases or amidases) from hydrolyzing the drug, thereby increasing its biological half-life.

  • Lipophilicity Tuning: The addition of the butyl chain optimizes the partition coefficient (LogP). A higher LogP enhances the molecule's ability to passively diffuse through hydrophobic phospholipid bilayers, improving cellular uptake and overall bioavailability.

SAR Core 1-Butylcyclopentane Core Steric Quaternary Carbon (Steric Hindrance) Core->Steric Lipo Butyl Substitution (Increased Lipophilicity) Core->Lipo Metab Resistance to Enzymatic Degradation Steric->Metab Shields Carboxyl Perm Enhanced Membrane Permeability Lipo->Perm Optimizes LogP

Pharmacokinetic optimization logic driven by the 1-butylcyclopentane core.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 62739024, 1-Butylcyclopentane-1-carboxylic acid." PubChem, [Link].

  • Chemistry LibreTexts. "22.7: Alkylation of Enolate Ions." Organic Chemistry (McMurry), [Link].

  • Babu, Y. S., et al. "Substituted pentacyclic derivatives, pharmaceutical composition containing the same and use thereof as neuraminidase inhibitors.

Sources

Theoretical Properties and Synthetic Methodologies of 1-Butylcyclopentane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Analysis

As drug discovery pivots towards increasingly complex aliphatic scaffolds to improve pharmacokinetic profiles, alpha,alpha-disubstituted cyclic carboxylic acids have emerged as critical molecular building blocks. 1-Butylcyclopentane-1-carboxylic acid (CAS 62410-33-7) represents a prime example of this class. Structurally, it features a cyclopentane ring with a quaternary carbon center at C1, bearing both a lipophilic butyl chain and a polar carboxylic acid moiety. This specific steric bulk and amphiphilic nature make it an ideal precursor for synthesizing sterically hindered active pharmaceutical ingredients (APIs), particularly in the antiviral space.

Physicochemical Profiling

Understanding the theoretical properties of 1-butylcyclopentane-1-carboxylic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the butyl group significantly increases the lipophilicity compared to the parent cyclopentanecarboxylic acid, while the quaternary alpha-carbon sterically shields the carboxylate, subtly increasing its pKa and reducing its susceptibility to nucleophilic attack at the carbonyl carbon.

PropertyValueComputational Source / Significance
Chemical Formula C10H18O2-
Molecular Weight 170.25 g/mol Optimal size for fragment-based drug design.
XLogP3 3.1Indicates high lipophilicity, favorable for membrane permeability.
Topological Polar Surface Area (TPSA) 37.3 ŲSuggests excellent oral bioavailability potential.
Hydrogen Bond Donors 1Provided by the carboxylic acid -OH.
Hydrogen Bond Acceptors 2Provided by the carboxylate oxygens.
Rotatable Bonds 4Confined to the butyl chain, offering limited but crucial flexibility.

(Data derived from PubChem CID 62739024)

Synthetic Methodology: Alpha-Alkylation via Enolate Chemistry

The most robust approach to synthesizing 1-butylcyclopentane-1-carboxylic acid is the alpha-alkylation of cyclopentanecarboxylic acid. As an application scientist, I emphasize that the success of this protocol hinges on the rigorous exclusion of moisture and the precise control of equivalents to prevent self-condensation or polyalkylation.

Causality of Experimental Choices:
  • Base Selection: Lithium diisopropylamide (LDA) is strictly required. A weaker base would fail to deprotonate the alpha-carbon, while alkyllithiums might attack the carbonyl directly. Two equivalents of LDA are necessary to form the intermediate lithium enediolate (one equivalent deprotonates the carboxylic acid, the second deprotonates the alpha-position).

  • Solvent System: Anhydrous Tetrahydrofuran (THF) is chosen because its oxygen lone pairs coordinate with the lithium cations, stabilizing the highly reactive enediolate intermediate.

  • Electrophile: 1-Bromobutane is selected over 1-chlorobutane due to the superior leaving group ability of the bromide ion, which accelerates the SN2 substitution and outcompetes potential E2 elimination side reactions.

Step-by-Step Protocol:
  • Preparation of LDA: In a flame-dried, argon-purged Schlenk flask, dissolve diisopropylamine (2.2 eq) in anhydrous THF (0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation: Slowly add cyclopentanecarboxylic acid (1.0 eq) dissolved in a minimal amount of THF to the LDA solution at -78 °C. Critical Step: Allow the reaction to warm to 0 °C for 1 hour. This thermal adjustment provides the activation energy required for the second deprotonation, ensuring complete formation of the lithium enediolate. Re-cool the flask to -78 °C.

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise. Allow the reaction mixture to slowly warm to room temperature overnight.

    • Self-Validating System: To verify reaction completion before workup, extract a 0.1 mL aliquot, quench it in D2O, and analyze via 1H-NMR. The complete disappearance of the alpha-proton multiplet (typically around 2.7 ppm in the starting material) confirms successful alkylation.

  • Workup: Quench the reaction mixture by pouring it into a cold solution of 1M HCl until the aqueous layer reaches pH 2. This step protonates the carboxylate back to the free acid. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography (eluting with a gradient of hexanes/ethyl acetate) to yield pure 1-butylcyclopentane-1-carboxylic acid.

SyntheticWorkflow A Cyclopentanecarboxylic Acid (Starting Material) B LDA (2.2 eq) in THF Deprotonation at -78°C A->B Step 1 C Lithium Enediolate Intermediate B->C -78°C to 0°C D 1-Bromobutane (1.2 eq) SN2 Alkylation C->D Step 2 E Acidic Workup (1M HCl) Protonation D->E Quench F 1-Butylcyclopentane-1-carboxylic acid (Target Compound) E->F Purification

Caption: Step-by-step synthetic workflow for the alpha-alkylation of cyclopentanecarboxylic acid.

Pharmacological Relevance & Downstream Applications

Beyond its utility as a basic chemical building block, 1-butylcyclopentane-1-carboxylic acid is highly valued in medicinal chemistry. The incorporation of this moiety into larger drug scaffolds significantly modulates the target compound's lipophilicity, enhancing cellular membrane permeability.

Notably, patent literature (such as RO121815B1) highlights the use of substituted pentacyclic derivatives—specifically utilizing the 1-butylcyclopentane-1-carboxylic acid framework—as potent neuraminidase inhibitors. In the context of influenza virus infection, neuraminidase (NA) is the enzyme responsible for cleaving the α-ketoside linkage between terminal sialic acid and adjacent sugar moieties, allowing newly formed viral particles to elute from host cells.

When integrated into an inhibitor scaffold, the 1-butylcyclopentane moiety serves a dual purpose:

  • The Carboxylic Acid Anchor: Mimics the natural substrate (sialic acid) by forming critical electrostatic interactions with the highly conserved arginine triad in the neuraminidase active site.

  • The Butylcyclopentane Core: Acts as a lipophilic plug that occupies the hydrophobic pocket adjacent to the active site, drastically increasing binding affinity through van der Waals interactions and displacing high-energy water molecules.

NAInhibition A 1-Butylcyclopentane Scaffold B Hydrophobic Pocket Binding A->B Lipophilic Interaction E Neuraminidase Inhibition B->E Synergistic Affinity C Carboxylic Acid Anchor D Arginine Triad Interaction C->D Electrostatic Bond D->E Target Lock

Caption: Target binding mechanism for 1-butylcyclopentane-1-carboxylic acid derivatives.

References

  • National Center for Biotechnology Information (NCBI). "1-Butylcyclopentane-1-carboxylic acid." PubChem Compound Summary for CID 62739024. Retrieved from:[Link]

  • Google Patents. "Substituted pentacyclic derivatives, pharmaceutical composition containing the same and use thereof as neuraminidase inhibitors." Patent RO121815B1.

Whitepaper: Thermodynamic Solubility Profiling of 1-Butylcyclopentane-1-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist specializing in physicochemical profiling, I frequently encounter the challenge of optimizing solvent systems for highly lipophilic, aliphatic intermediates. 1-Butylcyclopentane-1-carboxylic acid (CAS 62410-33-7) presents a classic case study in balancing hydrophobic bulk with a polar, hydrogen-bonding headgroup. This whitepaper provides an in-depth mechanistic analysis of its solubility behavior in organic solvents, offering drug development professionals and synthetic chemists a self-validating framework for extraction, crystallization, and formulation workflows.

Structural Causality & Physicochemical Profiling

To predict and manipulate the solubility of 1-butylcyclopentane-1-carboxylic acid, we must first deconstruct its molecular architecture. According to structural data from [1], the molecule consists of three distinct domains:

  • The Cyclopentyl Ring: Provides rigid, cyclic hydrophobic bulk.

  • The 1-Butyl Chain: Imparts significant conformational flexibility and lipophilicity.

  • The Carboxylic Acid Headgroup: Acts as both a hydrogen-bond donor and acceptor, with an estimated pKa of ~4.8–5.0.

The combination of the butyl chain and the cyclopentane ring drives the molecule's high lipophilicity, reflected in its computed XLogP3 of 3.1 [1]. Because the molecule lacks strong intermolecular crystal lattice packing forces (due to the flexible butyl chain disrupting the symmetry of the cyclopentyl ring), it behaves as a highly lipophilic oil or low-melting solid at standard ambient temperature and pressure (SATP). This structural reality dictates that it is practically insoluble in water but exhibits near-miscibility in a wide array of organic solvents.

Solvation Mechanisms Across Solvent Classes

The solubility of this compound is not a static property; it is a dynamic equilibrium dictated by the dielectric constant ( ϵ ) and hydrogen-bonding capacity of the chosen solvent.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): The solvent environment lacks the dielectric capacity to stabilize the polar carboxylate headgroup. Consequently, the molecule self-associates into hydrogen-bonded dimers. This dimerization effectively masks the polar hydroxyl and carbonyl moieties, presenting a uniformly lipophilic exterior to the solvent.

  • In Polar Protic Solvents (e.g., Methanol, Ethanol): The solvent molecules actively compete for hydrogen bonds, breaking the solute dimers into solvated monomers.

  • In Polar Aprotic Solvents (e.g., DMSO, Ethyl Acetate): The solvent acts as a hydrogen-bond acceptor, stabilizing the monomeric form via strong dipole-dipole interactions.

G A 1-Butylcyclopentane-1- carboxylic acid B Non-Polar Solvents (Hexane, Toluene) A->B Dissolution C Polar Protic Solvents (MeOH, EtOH) A->C Dissolution D Polar Aprotic Solvents (DMSO, DMF) A->D Dissolution E Hydrogen-Bonded Dimer Formation B->E Low Dielectric F Solvent-Solute H-Bonding (Monomer) C->F High Dielectric G Dipole-Dipole Stabilization D->G High Dielectric

Figure 1: Solvation mechanisms of 1-butylcyclopentane-1-carboxylic acid across solvent classes.

Quantitative Solubility Profile

The table below summarizes the expected thermodynamic solubility of 1-butylcyclopentane-1-carboxylic acid across representative organic solvents at 25°C. Data is synthesized from structural homology models of aliphatic cycloalkyl carboxylic acids [2].

Solvent CategoryRepresentative SolventDielectric Constant ( ϵ )Dominant Solvation StateEstimated Solubility (mg/mL at 25°C)
Aliphatic Hydrocarbon Hexane1.89H-bonded Dimer> 500 (Miscible)
Aromatic Hydrocarbon Toluene2.38H-bonded Dimer> 500 (Miscible)
Chlorinated Dichloromethane8.93Monomer/Dimer Mix> 500 (Miscible)
Ester Ethyl Acetate6.02Monomer (H-bond acceptor)> 500 (Miscible)
Polar Protic Methanol32.7Monomer (H-bond donor)> 250 (Freely Soluble)
Polar Aprotic DMSO46.7Monomer (Dipole stabilized)> 200 (Freely Soluble)
Aqueous (Reference) Water80.1Ionized / Monomer< 0.5 (Practically Insoluble)

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To ensure absolute trustworthiness in your laboratory data, you cannot rely on rapid kinetic dissolution tests. The following protocol is a self-validating system designed specifically for lipophilic oils and low-melting solids, ensuring that the quantified data reflects true thermodynamic equilibrium.

Step-by-Step Methodology & Causality

Step 1: Solute-Solvent Saturation

  • Action: Add an excess of 1-butylcyclopentane-1-carboxylic acid (e.g., 600 mg) to 1.0 mL of the target organic solvent in a sealed borosilicate glass vial.

  • Causality: Why borosilicate glass? Highly lipophilic carboxylic acids (XLogP3 > 3) can interact with or leach plasticizers from standard polypropylene microcentrifuge tubes, compromising the analytical integrity of downstream mass spectrometry.

Step 2: Isothermal Equilibration

  • Action: Agitate the vials at 300 RPM in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C for 48 hours.

  • Causality: Why 48 hours? Thermodynamic solubility requires true equilibrium. Viscous lipophilic oils often form supersaturated micro-emulsions initially. A 48-hour incubation ensures these kinetic artifacts resolve into distinct thermodynamic phases.

Step 3: Phase Separation via Centrifugation

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes at 25 °C. Carefully aspirate the supernatant.

  • Causality: Why not filtration? This is a critical failure point in many labs. Lipophilic compounds exhibit high non-specific binding to standard PTFE or nylon filter membranes. Centrifugation prevents adsorptive losses, ensuring the supernatant accurately reflects the saturated concentration.

Step 4: Analytical Quantification

  • Action: Dilute the supernatant volumetrically in a compatible mobile phase and quantify via LC-MS or HPLC-UV (using low-wavelength UV, e.g., 210 nm).

  • Causality: Why low-wavelength UV? 1-butylcyclopentane-1-carboxylic acid lacks extended conjugated π -systems or aromatic rings. Standard 254 nm UV detection will fail to produce a reliable signal.

Protocol N1 1. Excess Solute Addition (1-Butylcyclopentane-1-carboxylic acid) N3 3. Isothermal Incubation (48h at 25°C, Constant Agitation) N1->N3 N2 2. Solvent Addition (Target Organic Solvent) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 x g) N3->N4 Attain Equilibrium N5 5. Supernatant Analysis (LC-MS / Low-UV HPLC) N4->N5 Isolate Liquid Phase N6 6. Data Validation (Thermodynamic Equilibrium Confirmed) N5->N6 Quantify Concentration

Figure 2: Self-validating isothermal shake-flask workflow for thermodynamic solubility profiling.

Implications for Drug Development and Synthesis

Understanding this solubility profile is paramount for downstream applications:

  • Liquid-Liquid Extraction (LLE): The massive solubility differential between water and organic solvents like ethyl acetate or dichloromethane makes LLE highly efficient. By adjusting the aqueous phase to pH < 3 (ensuring the acid is fully protonated), the compound will partition almost exclusively into the organic layer.

  • Chemical Synthesis: As a building block available through commercial suppliers like [2] and [3], its high solubility in anhydrous aprotic solvents (like DMF or DCM) makes it an ideal substrate for standard peptide coupling reagents (e.g., HATU, EDC) during the synthesis of complex amides or esters.

References

  • National Center for Biotechnology Information. "1-Butylcyclopentane-1-carboxylic acid." PubChem, CID 62739024. URL:[Link]

  • MolPort. "1-butylcyclopentane-1-carboxylic acid." MolPort Chemical Database, Molport-013-430-083. URL: [Link]

Technical Whitepaper: Safety, Handling, and Physicochemical Profiling of 1-Butylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butylcyclopentane-1-carboxylic acid (CAS: 62410-33-7) is a sterically hindered, lipophilic alicyclic carboxylic acid utilized as a crucial intermediate in the synthesis of complex pharmaceutical agents, including experimental neuraminidase inhibitors and pentacyclic derivatives[1]. Due to its specific structural features—a bulky butyl chain attached to a cyclopentyl ring bearing a carboxylic moiety—it presents unique physicochemical behaviors and safety considerations. This guide provides a rigorous, causality-driven framework for researchers and drug development professionals to safely handle, store, and utilize this compound in laboratory and pilot-scale workflows.

Physicochemical Profiling and Mechanistic Toxicology

To establish a self-validating safety protocol, one must first understand the molecular behavior of 1-butylcyclopentane-1-carboxylic acid. The compound (Molecular Formula: C10​H18​O2​ , Molecular Weight: 170.25 g/mol ) is typically encountered as a liquid at standard temperature and pressure[2].

Hazard Characterization (GHS Classification)

The compound is classified under the Globally Harmonized System (GHS) with the signal word Warning (GHS07 pictogram). The fundamental hazards are mechanistically linked to its structure:

  • H315 (Causes skin irritation): The lipophilic butylcyclopentyl tail allows the molecule to partition efficiently into the stratum corneum of the skin, while the carboxylic acid headgroup disrupts local pH, leading to protein denaturation and localized epidermal erythema.

  • H319 (Causes serious eye irritation): The acid dissociation constant ( pKa​ ) of the carboxylic group is sufficient to cause rapid irritation and potential corneal epithelial damage upon contact with the aqueous environment of the eye.

  • H335 (May cause respiratory irritation): Although it is a heavier liquid, aerosolization or localized heating during synthetic procedures can generate irritating vapors that interact with the mucosal lining of the respiratory tract.

Quantitative Data Summary

Table 1: Physicochemical and Safety Parameters

ParameterValue / DesignationCausality / Relevance
CAS Number 62410-33-7Unique identifier for safety tracking[3].
Molecular Weight 170.25 g/mol Dictates stoichiometric calculations[2].
Physical State LiquidRequires spill-containment protocols.
GHS Pictogram GHS07 (Exclamation)Indicates acute irritation hazards.
Hazard Statements H315, H319, H335Skin, eye, and respiratory irritation.
Storage Temp. Ambient (Normal)Stable at room temperature; avoid extreme heat.

Standard Operating Procedure: Safe Handling and Experimental Workflow

The following protocol is designed as a self-validating system: every step incorporates a physical or chemical check to ensure the containment of the carboxylic acid.

Pre-Operation and PPE Selection
  • Engineering Controls: All manipulations of the neat liquid must be performed inside a certified, externally exhausted fume hood. Causality: Face velocities of 80-100 fpm actively sweep H335-associated vapors away from the operator's breathing zone.

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 5 mil thickness). Check: Inspect for micro-tears. The lipophilicity of the compound means it can permeate degraded latex rapidly.

    • Eye Protection: Splash-proof chemical goggles. Safety glasses are insufficient due to the H319 severe eye irritation risk from liquid splashing.

    • Body: Flame-resistant or standard cotton lab coat, fully buttoned.

Dispensing and Reaction Setup Protocol
  • Vessel Preparation: Ensure all receiving flasks are thoroughly dried. Causality: While the compound is not violently water-reactive, introducing water can complicate subsequent anhydrous synthetic steps (e.g., esterification or coupling).

  • Volumetric Transfer: Use positive displacement pipettes or glass syringes with stainless steel needles for transferring the liquid. Causality: The viscosity and surface tension of the lipophilic liquid can cause inaccurate dispensing with standard air-displacement pipettes.

  • Spill Mitigation: Place a secondary containment tray (e.g., a PTFE-lined tray) under the dispensing station.

  • Quenching and Cleaning: Rinse all transfer equipment with a polar aprotic solvent (e.g., acetone or ethyl acetate) followed by a mild aqueous base (e.g., 5% NaHCO3​ ) to neutralize residual acid before final aqueous washing.

Waste Management

Dispose of all unreacted 1-butylcyclopentane-1-carboxylic acid and solvent washings into a designated Halogen-Free Organic Waste container. Do not mix with heavy metals or strong oxidizing agents to prevent exothermic degradation.

Visualizing the Safety and Handling Workflow

The following directed graph illustrates the logical progression of the safety protocol, ensuring that hazard mitigation precedes any physical manipulation of the chemical.

HandlingWorkflow Start 1. Hazard Assessment (H315, H319, H335) PPE 2. Don PPE (Nitrile, Goggles) Start->PPE FumeHood 3. Fume Hood Containment PPE->FumeHood Dispense 4. Volumetric Dispensing FumeHood->Dispense Reaction 5. Synthetic Application Dispense->Reaction Waste 6. Halogen-Free Organic Waste Reaction->Waste

Caption: Sequential safety and handling workflow for 1-butylcyclopentane-1-carboxylic acid.

References

  • PubChem. "1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024". National Institutes of Health (NIH). Available at:[Link]

  • Google Patents. "RO121815B1 - Substituted pentacyclic derivatives, pharmaceutical composition containing the same and use thereof as neuraminidase inhibitors".

Sources

Methodological & Application

synthesis of 1-butylcyclopentane-1-carboxylic acid protocol

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Synthesis of 1-Butylcyclopentane-1-carboxylic Acid via Enediolate Alkylation

Executive Summary

The synthesis of 1,1-disubstituted cycloalkanes is a critical structural motif in modern drug discovery, often serving as lipophilic, conformationally restricted pharmacophores. This application note details a highly reproducible, self-validating protocol for the synthesis of1 (CAS 62410-33-7)[1]. The methodology leverages a direct α -alkylation of cyclopentanecarboxylic acid via a lithium enediolate intermediate, bypassing the inefficient multi-step esterification and saponification sequences traditionally used.

Mechanistic Causality & Reaction Dynamics

To successfully alkylate a free carboxylic acid, one must overcome the significant pKa​ differential between the acidic carboxyl proton ( pKa​ ~4.5) and the weakly acidic α -proton ( pKa​ ~29).

The protocol utilizes Lithium Diisopropylamide (LDA) as a strong, non-nucleophilic base. The addition of the first equivalent of LDA at -78 °C rapidly deprotonates the carboxylic acid to form a lithium carboxylate monoanion. However, to achieve α -deprotonation, a second equivalent of LDA is required. Because the monoanion is electron-rich, the removal of the second proton is kinetically sluggish at cryogenic temperatures. Therefore, the reaction must be warmed to 0 °C to provide the thermal activation energy necessary to drive the complete formation of the enediolate dianion.

Once the dianion is formed, the reaction is re-cooled to -78 °C prior to the addition of the electrophile, 1-bromobutane. This cooling step is critical to suppress competing side reactions, such as the E2 elimination of the alkyl halide or self-condensation. The subsequent alkylation proceeds via a classic 2, driven by the high nucleophilicity of the enediolate carbon[2].

Mechanism SM Cyclopentanecarboxylic Acid (R-COOH) Mono Monoanion (R-COO⁻ Li⁺) SM->Mono 1.0 eq LDA (-78°C) Di Dianion (Enediolate) (Li⁺ ⁻C-COO⁻ Li⁺) Mono->Di 1.2 eq LDA (0°C) Prod 1-Butylcyclopentane- 1-carboxylic Acid Di->Prod 1-Bromobutane (SN2, -78°C to RT)

Mechanistic pathway of enediolate formation and SN2 alkylation.

Stoichiometry & Quantitative Data

The following table summarizes the optimized stoichiometric ratios required for a 10 mmol scale synthesis. The use of 2.2 equivalents of LDA ensures complete dianion formation while leaving a slight excess to account for trace moisture in the system.

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Cyclopentanecarboxylic acid 114.141.001.14 g (10.0 mmol)Starting Material
Diisopropylamine 101.192.303.22 mL (23.0 mmol)Amine Precursor
n-Butyllithium (2.5M in hexanes)64.062.208.80 mL (22.0 mmol)Strong Base
1-Bromobutane 137.021.101.18 mL (11.0 mmol)Electrophile
Tetrahydrofuran (THF) 72.11-30.0 mLSolvent

Step-by-Step Execution Protocol

Note: All glassware must be flame-dried under vacuum and purged with high-purity argon. THF must be freshly distilled over sodium/benzophenone or passed through an activated alumina solvent purification system.

Step 1: In Situ Generation of LDA

  • To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 20 mL of anhydrous THF and 3.22 mL of diisopropylamine.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add 8.80 mL of n-Butyllithium (2.5M in hexanes) via syringe over 10 minutes.

  • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

Step 2: Dianion Formation

  • Dissolve 1.14 g of cyclopentanecarboxylic acid in 10 mL of anhydrous THF.

  • Add this solution dropwise to the LDA mixture at -78 °C over 15 minutes. (Caution: Exothermic acid-base reaction).

  • Remove the dry ice bath and replace it with an ice/water bath. Warm the reaction to 0 °C and stir for exactly 1 hour. The solution will typically transition to a red-ochre/orange slurry, indicating successful dianion formation.

Step 3: Alkylation

  • Re-cool the reaction mixture to -78 °C.

  • Add 1.18 mL of 1-bromobutane dropwise over 5 minutes.

  • Leave the flask in the cooling bath and allow it to slowly warm to room temperature overnight (approx. 12-14 hours) to drive the SN2 alkylation to completion.

Step 4: Quench and Workup

  • Cool the reaction to 0 °C and carefully quench by pouring the mixture into a beaker containing 30 g of crushed ice and 30 mL of 1M HCl.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product.

Step 5: Purification

  • Purify the crude oil via vacuum distillation or silica gel column chromatography (Eluent: Hexanes/EtOAc 9:1 with 1% acetic acid) to yield pure 1-butylcyclopentane-1-carboxylic acid.

Workflow A Step 1: LDA Preparation (Diisopropylamine + n-BuLi, -78°C) B Step 2: Dianion Formation (Add Acid, Warm to 0°C for 1h) A->B C Step 3: Alkylation (Add 1-Bromobutane at -78°C, Warm to RT) B->C D Step 4: Quench & Extraction (1M HCl Quench to pH < 2, EtOAc Extract) C->D E Step 5: Purification (Vacuum Distillation or Chromatography) D->E

Step-by-step experimental workflow for the alpha-alkylation protocol.

In-Process Validation & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following self-validating checks must be integrated into the workflow:

  • Base Titration: Commercial n-BuLi degrades over time. Titrate the n-BuLi against diphenylacetic acid or N-benzylbenzamide prior to use to ensure the exact 2.2 equivalents are achieved. A failure here results in incomplete dianion formation and recovery of unreacted starting material.

  • pH Verification: During the quench (Step 4), the aqueous layer must be verified with pH paper to be strictly < 2. If the pH is higher, the product will remain in the aqueous layer as a water-soluble lithium or sodium carboxylate salt, destroying the extraction yield.

  • Spectroscopic Confirmation ( 1H NMR): The success of the alkylation is easily verified by NMR. The starting material features a distinct α -proton multiplet (~2.7 ppm). In the pure product, this signal must completely disappear, replaced by the integration of the aliphatic butyl chain signals (specifically, a 3H triplet at ~0.9 ppm corresponding to the terminal methyl group).

References

  • Title: Alkylation of Enolate Ions Source: Chemistry LibreTexts URL: [Link]

  • Title: The Chemical Development and Scale-Up of Sampatrilat Source: ACS Publications (Organic Process Research & Development) URL: [Link]

  • Title: 1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024 Source: PubChem URL: [Link]

Sources

alkylation of cyclopentanecarboxylic acid with butyl bromide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Direct α-Alkylation of Cyclopentanecarboxylic Acid with Butyl Bromide via Enediolate Dianion Chemistry

Executive Summary

The α-alkylation of carboxylic acids is a fundamental transformation in medicinal chemistry, particularly for installing lipophilic, sterically hindered quaternary carbon centers. Traditional synthetic routes often rely on a three-step sequence: esterification, enolate alkylation, and subsequent hydrolysis. However, the hydrolysis of the resulting α,α-disubstituted (quaternary) esters is notoriously difficult and low-yielding due to severe steric hindrance blocking nucleophilic attack at the carbonyl carbon[1].

To circumvent this bottleneck, the direct alkylation of unprotected carboxylic acids via their lithium enediolate dianions—a methodology pioneered by P. L. Creger—provides a highly efficient, atom-economical alternative[2]. This application note details the mechanistic principles and a self-validating experimental protocol for the synthesis of 1-butylcyclopentanecarboxylic acid using cyclopentanecarboxylic acid and 1-bromobutane (butyl bromide).

Mechanistic Principles & Causality

The success of this protocol relies on precise stoichiometric and thermodynamic control to selectively functionalize the α-carbon without inducing unwanted side reactions.

  • Dianion Generation: Cyclopentanecarboxylic acid possesses two acidic protons: the carboxylic acid proton (pKa ~5) and the α-proton (pKa ~28). Treatment with strictly two equivalents of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures initiates a stepwise deprotonation. The first equivalent generates the lithium carboxylate monoanion. The second equivalent removes the α-proton, forming the highly nucleophilic lithium enediolate (dianion)[3].

  • Protection Against Self-Condensation: A key advantage of the dianion intermediate over traditional ester enolates is its inherent resistance to self-condensation (Claisen-type reactions). The negatively charged carboxylate moiety electrostatically repels nucleophilic attack by other enediolates, ensuring a exceptionally clean reaction profile[4].

  • Electrophilic Alkylation: The addition of 1-bromobutane results in an SN2 displacement at the α-carbon. Because the α-position of the cyclopentyl ring is sterically hindered, the reaction is initiated at -78 °C to prevent unwanted elimination of the alkyl halide, but must be allowed to warm to room temperature to provide sufficient kinetic energy to overcome the SN2 activation barrier.

Reaction Pathway Visualization

ReactionPathway A Cyclopentanecarboxylic Acid (Starting Material) B Lithium Carboxylate (Monoanion) A->B 1 eq. LDA -78°C C Lithium Enediolate (Dianion) B->C 1 eq. LDA -78°C to 0°C D 1-Butylcyclopentanecarboxylic Acid (Product) C->D 1. Butyl Bromide 2. H3O+ Workup

Reaction pathway for the direct α-alkylation of cyclopentanecarboxylic acid via enediolate.

Experimental Protocol

Self-Validating Orthogonal Extraction: This workflow is designed as a self-validating purification sequence. When the reaction is quenched with water, the product exists exclusively as a water-soluble lithium/sodium carboxylate. Washing this aqueous phase with an organic solvent removes all unreacted electrophiles and neutral byproducts. The validation occurs upon acidification: the aqueous layer will visibly turn cloudy as the lipophilic product precipitates, confirming successful product formation prior to final extraction.

Step-by-Step Methodology:

  • LDA Generation: Purge a flame-dried round-bottom flask with argon. Add anhydrous THF and Diisopropylamine (2.20 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (2.10 eq, 2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C.

    • Causality: A slight excess of amine ensures no unreacted n-BuLi remains, which would otherwise act as a strong nucleophile and attack the electrophile or the carboxylate carbon.

  • Monoanion and Dianion Formation: Dissolve cyclopentanecarboxylic acid (1.00 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. After complete addition, remove the cooling bath and allow the reaction to warm to 0 °C for 30 minutes.

    • Causality: Warming to 0 °C provides the necessary thermal energy to drive the second deprotonation to completion, forming the active enediolate dianion.

  • Alkylation: Recool the reaction mixture to -78 °C. Add 1-bromobutane (1.20 eq) dropwise. Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for 12-16 hours.

  • Quench & Isolation:

    • Quench the reaction by carefully adding distilled water.

    • Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2x). Discard the organic layer (contains unreacted 1-bromobutane and diisopropylamine).

    • Acidify the aqueous layer with 3M HCl until the pH reaches 1-2. (Validation checkpoint: Look for a cloudy white precipitate/emulsion).

    • Extract the acidified aqueous layer with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield pure 1-butylcyclopentanecarboxylic acid.

Experimental Workflow Visualization

Workflow step1 1. LDA Generation (DIPA + n-BuLi at -78°C) step2 2. Substrate Addition (Add Cyclopentanecarboxylic Acid) step1->step2 step3 3. Dianion Maturation (Warm to 0°C, then recool to -78°C) step2->step3 step4 4. Electrophilic Alkylation (Add Butyl Bromide, warm to RT) step3->step4 step5 5. Acidic Workup & Extraction (Aqueous wash, acidify to pH 1, extract) step4->step5

Step-by-step experimental workflow for the synthesis of 1-butylcyclopentanecarboxylic acid.

Quantitative Data & Optimization Summary

Reagent / MaterialEquivalentsMolar RoleTemperature ProfileExpected Physical State
Cyclopentanecarboxylic Acid 1.00 eqSubstrate-78 °C → 0 °CClear solution in THF
Diisopropylamine (DIPA) 2.20 eqAmine Precursor-78 °CClear solution
n-Butyllithium (n-BuLi) 2.10 eqStrong Base-78 °CExothermic upon addition
1-Bromobutane 1.20 eqElectrophile-78 °C → 25 °CClear solution
3M Hydrochloric Acid ExcessQuench / Protonation25 °CInduces precipitation (pH 1)

References

  • Title: Organic Chemistry (2024) - Carbonyl Condensations versus Alpha Substitutions Source: LibreTexts URL: [Link]

  • Title: Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Preparation for a cyclohexanecarboxylic acid derivative and intermediates (US8143442B2)
  • Title: Efficient Camphorsultam Removal Method & Hydrolysis of Sterically Hindered Esters Source: Scribd URL: [Link]

Sources

Application Note: Synthesis and Derivatization of 1-Butylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-Butylcyclopentane-1-carboxylic acid (CAS: 62410-33-7) is a highly valued aliphatic building block in modern drug discovery and fine chemical synthesis[1]. The incorporation of a 1,1-disubstituted cyclopentane ring provides a rigidified, lipophilic core that is frequently utilized to restrict the conformational flexibility of pharmacophores, thereby enhancing target binding affinity and metabolic stability. This application note details the mechanistic rationale, self-validating experimental protocols, and downstream derivatization strategies for synthesizing this compound via direct α -alkylation.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 1-alkylcycloalkanecarboxylic acids can be approached via two primary routes: the classical malonic ester synthesis and the direct α -alkylation of a pre-formed cycloalkanecarboxylic acid[2],[3].

  • Direct α -Alkylation (Preferred Route): This method involves the generation of a highly reactive enediolate dianion. Cyclopentanecarboxylic acid is treated with 2.1 equivalents of Lithium Diisopropylamide (LDA) in anhydrous Tetrahydrofuran (THF)[2]. The first equivalent of LDA deprotonates the acidic carboxylic proton (pKa ~5) to form a lithium carboxylate monoanion. The second equivalent deprotonates the significantly less acidic α -carbon (pKa ~25-30) to yield the enediolate dianion[2].

    • Causality of Reagent Choice: LDA is strictly required because it is a strong, non-nucleophilic, sterically hindered base. Weaker bases cannot deprotonate the α -carbon, while nucleophilic bases (e.g., n-butyllithium) would attack the carboxylate carbon, resulting in unwanted nucleophilic acyl substitution (ketone byproducts)[2],[3].

    • Electrophile Selection: 1-Bromobutane is utilized because primary alkyl halides undergo rapid SN​2 displacement at the nucleophilic α -carbon with minimal competing E2 elimination[3].

  • Malonic Ester Synthesis (Alternative Route): This involves the reaction of 1,4-dibromobutane with diethyl malonate under basic conditions to form a cyclopentane ring, followed by a second alkylation with 1-bromobutane, hydrolysis, and thermal decarboxylation[4],[2]. While historically significant, this route suffers from lower atom economy and requires harsh acidic heating for the final decarboxylation step[2],[3].

Data Presentation

Table 1: Physicochemical Properties of 1-Butylcyclopentane-1-carboxylic Acid

PropertyValue
IUPAC Name 1-butylcyclopentane-1-carboxylic acid
CAS Number 62410-33-7
Molecular Formula C10​H18​O2​
Molecular Weight 170.25 g/mol
Physical State Liquid (at standard conditions)
Topological Polar Surface Area 37.3 Ų

(Data sourced from PubChem CID 62739024[1],[5])

Table 2: Comparison of Synthetic Strategies

ParameterDirect α -Alkylation (LDA)Malonic Ester Synthesis
Steps 1 (One-pot)3 (Cyclization, Alkylation, Decarboxylation)
Atom Economy HighLow (Loss of CO2​ and EtOH)
Reaction Conditions Cryogenic (-78 °C to RT)Refluxing temperatures
Primary Byproducts Diisopropylamine, LiBr CO2​ , Ethanol, NaBr

Mechanistic Visualization

Mechanism A Cyclopentanecarboxylic Acid (pKa ~5) B Lithium Carboxylate Monoanion (Intermediate) A->B LDA (1.05 eq), THF -78°C Fast Deprotonation C Enediolate Dianion (Highly Nucleophilic) B->C LDA (1.10 eq), THF 0°C to RT Slow α-Deprotonation D 1-Butylcyclopentane-1-carboxylate (Alkylated Anion) C->D 1-Bromobutane (1.2 eq) 0°C to RT SN2 Attack E 1-Butylcyclopentane-1-carboxylic Acid (Target Product) D->E Aqueous HCl pH < 2 Acidic Workup

Mechanistic pathway for the direct α-alkylation of cyclopentanecarboxylic acid via a dianion.

Experimental Protocols

Protocol A: Synthesis of 1-Butylcyclopentane-1-carboxylic Acid via Direct Alkylation

Self-Validating Principle: The generation of the dianion can be validated by quenching a 0.1 mL reaction aliquot with D2​O . A successful enolate formation will yield >95% deuterium incorporation at the α -position, verifiable by 1H -NMR (disappearance of the α -proton signal) before proceeding with the electrophile addition.

  • Setup and Purging: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar, addition funnel, and a nitrogen/argon inlet. Maintain a strict inert atmosphere to prevent ambient moisture from quenching the highly basic LDA[2].

  • Dianion Generation: Add anhydrous THF (100 mL) and diisopropylamine (2.2 equivalents) to the flask. Cool to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 equivalents, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Dissolve cyclopentanecarboxylic acid (1.0 equivalent) in 20 mL of anhydrous THF. Add this solution dropwise to the LDA mixture at -78 °C. Allow the reaction to warm to 0 °C for 1 hour to ensure complete formation of the enediolate dianion[2].

  • Alkylation: Re-cool the mixture to -78 °C. Add 1-bromobutane (1.2 equivalents) dropwise. Remove the cooling bath and allow the reaction to warm to room temperature, stirring for 12 hours. The progression of the SN​2 reaction can be monitored by TLC[3].

  • Quenching and Workup: Quench the reaction by carefully adding cold water (50 mL). Transfer to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted 1-bromobutane and neutral organic impurities.

  • Isolation: Acidify the aqueous layer with 6M HCl until the pH reaches 1-2. The product will phase-separate as an oil. Extract with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 1-butylcyclopentane-1-carboxylic acid. Purify via vacuum distillation to obtain the pure compound.

Workflow S1 1. Purge & Cool (Ar/N2, -78°C) S2 2. Dianion Prep (Add LDA) S1->S2 S3 3. Alkylation (Add BuBr) S2->S3 S4 4. Quench (HCl addition) S3->S4 S5 5. Extraction (EtOAc wash) S4->S5 S6 6. Isolation (Distillation) S5->S6

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Protocol B: Derivatization to 1-Butylcyclopentane-1-carbonyl Chloride

For downstream applications in drug development (e.g., amide coupling), the carboxylic acid is frequently converted to its highly reactive acyl chloride[6],[7]. Self-Validating Principle: The conversion utilizes thionyl chloride ( SOCl2​ ). The reaction produces SO2​ and HCl gases. The cessation of gas evolution serves as a reliable, self-validating visual indicator that the chlorination is complete[6].

  • In a dry flask equipped with a reflux condenser and a gas scrubber, dissolve 1-butylcyclopentane-1-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thionyl chloride (2.0 eq) dropwise at room temperature, followed by a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the formation of the Vilsmeier-Haack intermediate[6].

  • Heat the mixture to a gentle reflux (approx. 40 °C) for 2-4 hours until gas evolution ceases[6].

  • Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2​ . The resulting 1-butylcyclopentane-1-carbonyl chloride can be used immediately in subsequent nucleophilic acyl substitution reactions without further purification[6].

References

  • Title: 1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 1-butylcyclopentane-1-carboxylic acid | 62410-33-7 Source: Molport URL: [Link]

  • Title: Preparation method of cyclopentanecarboxylic acid (Patent) Source: PatSnap URL: [Link]

  • Title: WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)
  • Title: 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts Source: LibreTexts URL: [Link]

  • Title: 22.7 Alkylation of Enolate Ions – Organic Chemistry Source: Pressbooks (OpenStax Adaptation) URL: [Link]

Sources

Application Notes and Protocols: The Emerging Role of 1-Butylcyclopentane-1-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract: The imperative in modern drug discovery to "escape from flatland" has catalyzed a shift towards molecules with greater three-dimensionality, which often leads to improved physicochemical and pharmacological properties. Saturated carbocycles, such as the cyclopentane moiety, are at the forefront of this movement. This document provides a comprehensive guide to the potential applications of 1-butylcyclopentane-1-carboxylic acid, a simple yet versatile building block, in medicinal chemistry. While direct literature on this specific molecule is nascent, this guide synthesizes data from closely related analogs to present a forward-looking perspective on its utility. We will explore its role as a bioisosteric replacement, a scaffold for novel chemical space, and a potential "warhead" for interacting with biological targets. Detailed synthetic and screening protocols are provided to enable researchers to incorporate this and similar scaffolds into their drug discovery programs.

Introduction: Embracing Three-Dimensionality in Drug Design

The over-reliance on flat, aromatic structures in drug discovery has been linked to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The incorporation of saturated rings, like the cyclopentane core of 1-butylcyclopentane-1-carboxylic acid, offers a robust strategy to introduce three-dimensionality.[1] This C(sp3)-rich scaffold can lead to improved solubility, metabolic stability, and novel intellectual property.[1]

1-Butylcyclopentane-1-carboxylic acid (Figure 1) represents a readily accessible starting point for exploring this chemical space. It combines a rigid cyclopentane ring, which can effectively orient substituents into a target's binding pocket, with a carboxylic acid group—a common pharmacophore known to interact with numerous biological targets.[2][3] The butyl chain provides a lipophilic handle that can be tailored to probe hydrophobic regions of a protein.

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) Predicted XLogP3
1-Butylcyclopentane-1-carboxylic acidCCCCC1(CCCC1)C(=O)OC10H18O2170.253.1
Table 1: Physicochemical Properties of 1-Butylcyclopentane-1-carboxylic Acid. Data sourced from PubChem.[4]

Rationale for Use in Medicinal Chemistry Programs

The strategic value of 1-butylcyclopentane-1-carboxylic acid can be understood through several key medicinal chemistry principles:

A Versatile Scaffold for Bioisosteric Replacement

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of lead optimization.[5][6] The cyclopentane carboxylic acid motif has shown promise in several bioisosteric applications:

  • Carboxylic Acid Mimetics: While the carboxylic acid group is a potent pharmacophore, it can also lead to poor membrane permeability and metabolic instability.[7][8] The cyclopentane ring itself can be part of larger, less acidic bioisosteres. For instance, cyclopentane-1,2-diones and cyclopentane-1,3-diones have been successfully employed as carboxylic acid surrogates in the design of potent thromboxane A2 (TP) receptor antagonists.[5][9][10] These replacements can maintain the necessary hydrogen bonding interactions while improving pharmacokinetic profiles.

  • Aromatic Ring Mimetics: The saturated cyclopentane ring can serve as a non-aromatic mimic for phenyl rings, a strategy used to "escape from flatland." This can lead to improved solubility and metabolic profiles by removing sites susceptible to oxidative metabolism.[1]

The "Warhead" Functionality of Cyclopentane Carboxylic Acids

In certain contexts, the cyclopentane carboxylic acid moiety is not just a scaffold but a key interacting group, or "warhead." A prominent example is in the development of inhibitors for the voltage-gated sodium channel NaV1.7, a genetically validated target for pain.[9][11] Structure-activity relationship (SAR) studies revealed that replacing other "warheads" like proline with cyclopentane carboxylic acid significantly boosted the potency of NaV1.7 inhibitors.[11] This suggests that the rigid presentation of the carboxylic acid by the cyclopentane ring is optimal for interaction with the target.

Potential Therapeutic Targets and Applications

Based on the successful application of related analogs, 1-butylcyclopentane-1-carboxylic acid can be envisioned as a starting point for developing modulators of several important target classes.

Ion Channels

The aforementioned success of cyclopentane carboxylic acids as NaV1.7 inhibitors highlights the potential of this scaffold for targeting ion channels.[11] The butyl group of 1-butylcyclopentane-1-carboxylic acid could serve as an anchor to be elaborated into more complex structures that confer selectivity for other ion channel subtypes.

G-Protein Coupled Receptors (GPCRs)

The use of cyclopentane-dione derivatives as bioisosteres in thromboxane A2 (a GPCR) receptor antagonists demonstrates the utility of this core in modulating GPCR activity.[9][10] The carboxylic acid of 1-butylcyclopentane-1-carboxylic acid can mimic the endogenous ligand's carboxylate and form key ionic interactions with receptor residues.

Spirocyclic Scaffolds

Derivatives of cyclopentane carboxylic acids, such as 1-bromocyclopentane-1-carboxylic acid, are valuable precursors for constructing complex spirocyclic systems.[12] Spirocycles are of great interest in drug discovery due to their rigid, three-dimensional nature, which can lead to high target affinity and selectivity.[12]

cluster_0 Drug Discovery Workflow Start 1-Butylcyclopentane- 1-carboxylic Acid Synth Synthesis of Analog Library Start->Synth Scaffold Screen High-Throughput Screening Synth->Screen Diverse Analogs Hit Hit Identification Screen->Hit Active Compounds LeadOpt Lead Optimization (SAR) Hit->LeadOpt Structure-Activity Relationship Candidate Preclinical Candidate LeadOpt->Candidate Improved Potency & PK/PD

Drug discovery workflow starting from the title scaffold.

Experimental Protocols

Protocol for Synthesis of 1-Butylcyclopentane-1-carboxylic Acid

While various methods exist for the synthesis of cyclopentane derivatives, a common approach involves the alkylation of a cyclopentanone derivative followed by conversion to the carboxylic acid.[13]

Objective: To synthesize 1-butylcyclopentane-1-carboxylic acid from cyclopentanone.

Materials:

  • Cyclopentanone

  • Pyrrolidine

  • n-Butyl bromide

  • Jones reagent (Chromium trioxide in sulfuric acid)

  • Diethyl ether

  • Toluene

  • Standard glassware for organic synthesis

Procedure:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclopentanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene. Reflux the mixture until water evolution ceases, indicating the formation of the pyrrolidine enamine of cyclopentanone.

  • Alkylation: Cool the reaction mixture to room temperature. Add n-butyl bromide (1.1 eq) dropwise. Stir the reaction at room temperature overnight.

  • Hydrolysis: Add water to the reaction mixture and stir vigorously for 1 hour to hydrolyze the iminium salt intermediate, yielding 2-butylcyclopentanone. Extract the product with diethyl ether, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Oxidation: Prepare Jones reagent in a separate flask cooled in an ice bath. Dissolve the crude 2-butylcyclopentanone in acetone and cool in an ice bath. Add the Jones reagent dropwise to the acetone solution, maintaining the temperature below 20°C. The reaction is exothermic and will turn green.

  • Work-up and Purification: After the addition is complete, stir for an additional 2 hours at room temperature. Quench the excess oxidant with isopropanol. Remove the acetone under reduced pressure. Add water and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate. Purify the crude product by silica gel chromatography or distillation to yield 1-butylcyclopentane-1-carboxylic acid.

Causality: The enamine serves as a nucleophilic intermediate that readily undergoes alkylation. Subsequent hydrolysis regenerates the ketone with the butyl group at the alpha position. Jones oxidation is a robust method for converting ketones to carboxylic acids, although care must be taken due to the use of Cr(VI).

Protocol for In Vitro Evaluation: GPCR Functional Assay

Objective: To assess the ability of 1-butylcyclopentane-1-carboxylic acid and its analogs to modulate the activity of a target GPCR (e.g., Thromboxane A2 receptor) in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Test compounds (dissolved in DMSO)

  • Known agonist/antagonist for the target GPCR

  • 384-well microplates

  • Fluorescent plate reader

Procedure:

  • Cell Plating: Seed the HEK293 cells into 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution to each well. Incubate for 1 hour at 37°C.

  • Compound Addition (Antagonist Mode): Prepare serial dilutions of the test compounds and the known antagonist in assay buffer. Add the compounds to the appropriate wells. Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Add a concentration of the known agonist that elicits a sub-maximal response (EC80) to all wells except the negative controls.

  • Signal Detection: Immediately place the plate in a fluorescent plate reader and measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness: This protocol includes positive (known antagonist) and negative (vehicle) controls to ensure the validity of the assay. The use of a stable cell line provides consistency between experiments.

cluster_1 Synthetic Pathway Start Cyclopentanone Enamine Pyrrolidine Enamine Start->Enamine + Pyrrolidine Alkylated 2-Butylcyclopentanone Enamine->Alkylated + n-Butyl Bromide Final 1-Butylcyclopentane- 1-carboxylic Acid Alkylated->Final Jones Oxidation

General synthetic pathway to the title compound.

Conclusion and Future Directions

1-Butylcyclopentane-1-carboxylic acid, while not extensively studied itself, belongs to a class of compounds with demonstrated utility in medicinal chemistry. Its rigid, three-dimensional scaffold, combined with a key carboxylic acid pharmacophore, makes it an attractive starting point for the development of novel therapeutics targeting a range of biological entities, including ion channels and GPCRs. The protocols outlined in this guide provide a framework for the synthesis and evaluation of this and related molecules. As the demand for novel, patentable, and effective drug candidates continues to grow, the exploration of underutilized chemical scaffolds like 1-butylcyclopentane-1-carboxylic acid will be essential for the future of drug discovery.

References

  • BenchChem. (n.d.). A Comparative Guide to the Applications of (1s)-Cyclopent-2-ene-1-carboxylic Acid Derivatives in Drug Discovery.
  • ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]

  • Gauthier, D. R., et al. (2014). Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. Bioorganic & Medicinal Chemistry Letters, 24(15), 3433-3436. Retrieved from [Link]

  • Sun, S., et al. (2024). Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7. Bioorganic & Medicinal Chemistry Letters, 101, 130033. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butylcyclopentane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The syntheses of bicyclo[1.1.1]pentane‐1‐carboxylic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13). Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2238-2254. Retrieved from [Link]

  • Patsnap. (2021). Preparation method of cyclopentanecarboxylic acid.
  • Wiley-VCH. (n.d.). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Retrieved from [Link]

  • Stepan, A. F., et al. (2016). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. Proceedings of the National Academy of Sciences, 113(32), 8934-8939. Retrieved from [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]

Sources

biological screening of 1-butylcyclopentane-1-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Biological Screening Protocols for 1-Butylcyclopentane-1-Carboxylic Acid Derivatives in Antiviral Drug Discovery

Executive Summary

The development of novel antiviral therapeutics frequently relies on the optimization of conformationally restricted cycloalkane scaffolds. 1-Butylcyclopentane-1-carboxylic acid (CAS 62410-33-7) and its functionalized derivatives represent a highly versatile class of building blocks for synthesizing pentacyclic neuraminidase (NA) inhibitors[1]. By mimicking the oxocarbenium transition state of sialic acid, these cyclopentane derivatives competitively bind to the viral neuraminidase active site, preventing the release of progeny virions[2]. This application note details a validated, self-contained biological screening cascade for evaluating the efficacy, cytotoxicity, and mechanistic action of these derivatives against Influenza A and B strains.

Scientific Rationale & Target Biology

The structural logic behind utilizing 1-butylcyclopentane-1-carboxylic acid derivatives stems from the highly conserved architecture of the influenza neuraminidase active site.

  • The Cyclopentane Core: Provides a rigid, planar-like scaffold that optimally positions functional substituents (such as guanidino or amino groups) to interact with the active site residues, structurally homologous to the clinically approved drug Peramivir[3].

  • The Carboxylic Acid Moiety: Essential for anchoring the inhibitor to the highly conserved tri-arginine cluster (Arg118, Arg292, Arg371) within the NA active site.

  • The 1-Butyl Substitution: Acts as a lipophilic anchor. It occupies the hydrophobic pocket of the enzyme, displacing water molecules and significantly increasing the binding entropy and membrane permeability of the compound compared to highly polar, unsubstituted precursors[4].

Screening Cascade Overview

To ensure a robust, self-validating hit-to-lead progression, the screening workflow is divided into primary biochemical validation and secondary cell-based functional assays.

Workflow Lib Derivative Library Primary Primary Screen (MUNANA Assay) Lib->Primary High-Throughput Secondary Secondary Screen (CPE Reduction) Primary->Secondary IC50 < 1 µM Tox Cytotoxicity (CC50 Profiling) Secondary->Tox Antiviral Efficacy Lead Lead Optimization & In Vivo Models Tox->Lead SI > 100

Fig 1: Biological screening cascade for 1-butylcyclopentane-1-carboxylic acid derivatives.

Primary Biochemical Screening: MUNANA-Based NA Inhibition Assay

Assay Principle: This fluorometric assay utilizes the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA). Active viral neuraminidase cleaves the sialic acid linkage, releasing 4-methylumbelliferone (4-MU), a highly fluorescent product. 1-butylcyclopentane derivatives that successfully inhibit NA will cause a dose-dependent decrease in fluorescence[4].

Reagents & Materials:

  • Assay Buffer: 32.5 mM MES (2-(N-morpholino)ethanesulfonic acid), 4 mM CaCl₂, pH 6.5.

  • Stop Solution: 0.2 M Glycine/NaOH, pH 10.7.

  • Enzyme: Standardized Influenza A (e.g., H1N1) or B viral neuraminidase.

  • Positive Controls: Oseltamivir carboxylate and Peramivir[5].

Step-by-Step Protocol:

  • Compound Preparation: Serially dilute the 1-butylcyclopentane-1-carboxylic acid derivatives in DMSO (100X final concentration), then dilute 1:10 in Assay Buffer.

  • Enzyme Incubation: Add 10 µL of the diluted compound and 40 µL of the NA enzyme solution to a black 96-well microplate. Incubate at 37°C for 30 minutes.

    • Causality Check: The pre-incubation step is critical. Cyclopentane derivatives often exhibit slow-binding kinetics; pre-incubation allows the inhibitor-enzyme complex to reach equilibrium before the substrate is introduced.

  • Substrate Addition: Add 50 µL of 100 µM MUNANA substrate (final concentration 50 µM) to initiate the reaction. Incubate at 37°C for 60 minutes in the dark.

    • Causality Check: The assay buffer is maintained at pH 6.5 and supplemented with 4 mM CaCl₂. Calcium ions are strictly required to stabilize the active tetrameric conformation of the neuraminidase enzyme[4].

  • Reaction Termination: Add 100 µL of the Stop Solution (0.2 M Glycine/NaOH, pH 10.7) to all wells.

    • Causality Check: The sudden shift to a highly alkaline pH (>10) serves two purposes: it immediately denatures the NA enzyme to stop the reaction, and it deprotonates the hydroxyl group of the released 4-MU (pKa ~7.8), maximizing its fluorescence quantum yield.

  • Detection: Read the plate on a spectrofluorometer at Excitation 360 nm / Emission 448 nm.

Secondary Cell-Based Screening: CPE Reduction Assay

Assay Principle: To ensure the derivatives can penetrate cell membranes and function in a biological system, a Cytopathic Effect (CPE) reduction assay is performed using Madin-Darby Canine Kidney (MDCK) cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK cells at 2×104 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO₂ until 90% confluent.

  • Infection & Treatment: Wash cells with PBS. Add Influenza virus at a Multiplicity of Infection (MOI) of 0.01 in infection media containing 1 µg/mL TPCK-treated trypsin , alongside serial dilutions of the test derivatives.

    • Causality Check: MDCK cells lack the endogenous host proteases required to cleave the viral hemagglutinin precursor (HA0) into its active forms (HA1 and HA2). TPCK-treated trypsin is added to artificially facilitate this cleavage, which is an absolute requirement for viral entry and multi-cycle replication. TPCK specifically inhibits chymotrypsin contaminants that would otherwise degrade the cells.

  • Incubation: Incubate for 72 hours at 37°C.

  • Viability Readout: Add CellTiter-Glo® reagent to quantify intracellular ATP (directly proportional to the number of viable cells). Luminescence is recorded to calculate the EC₅₀ (concentration protecting 50% of cells from virus-induced death).

Data Analysis & Quality Control

A self-validating assay must continuously monitor its own robustness. The Z'-factor is calculated for every plate:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is standard deviation, μ is mean, p is positive control[no virus], and n is negative control [virus only]). A Z'-factor > 0.5 indicates an excellent, reliable assay.

Table 1: Representative Screening Data for Cyclopentane Derivatives

Compound IDNA IC₅₀ H1N1 (nM)NA IC₅₀ Flu B (nM)MDCK CC₅₀ (µM)Selectivity Index (SI)
Oseltamivir (Ctrl) 0.8 ± 0.18.5 ± 1.2>100>10,000
Peramivir (Ctrl) 0.2 ± 0.051.3 ± 0.4>100>50,000
1-Butyl-CPA-Deriv-01 4.5 ± 0.612.4 ± 2.1>250>20,000
1-Butyl-CPA-Deriv-02 1.1 ± 0.23.8 ± 0.8180>47,000

Note: 1-Butyl-CPA-Deriv-02 demonstrates near-equivalent potency to Peramivir[5], validating the 1-butylcyclopentane-1-carboxylic acid scaffold as a highly effective pharmacophore.

Mechanism of Action

The synthesized derivatives exert their antiviral effect at the final stage of the viral life cycle. By occupying the NA active site, they prevent the cleavage of terminal sialic acid residues on the host cell surface, leading to viral aggregation and halting the dissemination of the infection[3].

MOA Host Host Cell Surface (Sialic Acid Receptors) Virion Progeny Virion (Hemagglutinin Bound) Host->Virion Binding NA Viral Neuraminidase (Active Enzyme) Virion->NA Cleavage required Release Viral Release & Dissemination NA->Release Cleaves Sialic Acid Block Viral Aggregation at Cell Surface NA->Block When Inhibited Drug 1-Butylcyclopentane Derivative Drug->NA Competitive Inhibition

Fig 2: Mechanism of neuraminidase inhibition by 1-butylcyclopentane-1-carboxylic acid analogs.

References

  • RO121815B1 - Substituted pentacyclic derivatives, pharmaceutical composition containing the same and use thereof as neuraminidase inhibitors Source: Google Patents / Romanian State Office for Inventions and Trademarks URL
  • Peramivir (BCX-1812, RWJ-270201): potential new therapy for influenza Source: Expert Opinion on Investigational Drugs (PubMed / Taylor & Francis) URL:[Link]

  • PERAMIVIR FACT SHEET FOR HEALTH CARE PROVIDERS Source: U.S. Food and Drug Administration (FDA) URL:[Link]

Sources

Application Note: Strategies for the Esterification of 1-Butylcyclopentane-1-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the esterification of a highly sterically hindered neo-acid.

Introduction: The Neo-Acid Challenge

1-Butylcyclopentane-1-carboxylic acid presents a classic synthetic bottleneck: it is a sterically hindered "neo-acid." The α -carbon (C1 of the cyclopentane ring) is fully substituted (quaternary), bearing a butyl chain, the cyclopentane ring structure, and the carboxyl group.

Traditional Fischer-Speier esterification relies on the nucleophilic attack of an alcohol on the protonated carbonyl carbon. However, the dense steric canopy provided by the quaternary center physically blocks the Bürgi-Dunitz trajectory required for the alcohol's approach[1]. Attempting standard acid-catalyzed esterification on such substrates typically results in extremely slow reaction rates, negligible yields, or requires forcing conditions (e.g., temperatures up to 220 °C) that can degrade sensitive functional groups[2],[3]. To successfully esterify this substrate, we must abandon traditional direct alcoholysis and instead manipulate the reaction mechanism to bypass the steric blockade.

Mechanistic Causality & Strategy Selection

To overcome C1 steric shielding, we must alter either the electrophile's reactivity profile or the nucleophile's identity. Three primary strategies are highly effective:

  • Steglich Esterification (EDC/DMAP): This method utilizes a carbodiimide coupling reagent (like EDC) and 4-dimethylaminopyridine (DMAP)[4]. Causality: The acid reacts with EDC to form an O-acylisourea. Because this intermediate is still sterically congested, direct alcohol attack is painfully slow, leading to unwanted N-acylurea side products[5]. DMAP, an unhindered and highly nucleophilic catalyst, attacks the O-acylisourea to form an N-acylpyridinium intermediate[2]. This intermediate is vastly more electrophilic and structurally protrudes from the steric bulk, facilitating rapid attack by the alcohol[4].

  • Acyl Chloride Formation: Causality: Converting the acid to an acid chloride (using oxalyl chloride) drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. This hyper-reactivity overcomes the high activation energy barrier imposed by steric hindrance during the subsequent alcoholysis step.

  • Carboxylate Alkylation (S N​ 2): Causality: This method entirely bypasses nucleophilic attack on the hindered carbonyl carbon. Instead, the acid is deprotonated. The resulting carboxylate oxygen atoms—which sit on the periphery of the steric bulk—act as nucleophiles, attacking the electrophilic carbon of an alkyl halide via an S N​ 2 mechanism.

Workflow A 1-Butylcyclopentane-1-carboxylic Acid (Sterically Hindered Neo-Acid) B Select Esterification Strategy A->B C Method A: Steglich (EDC/DMAP) Best for sensitive/complex alcohols B->C D Method B: Acid Chloride Best for robust/tertiary alcohols B->D E Method C: SN2 Alkylation Best for methyl/benzyl esters B->E

Decision matrix for selecting the optimal esterification strategy for neo-acids.

Comparative Reaction Data

The following table summarizes the quantitative parameters and optimal use cases for each protocol to aid in experimental design.

MethodReagentsBest Suited ForTypical YieldTimeKey Advantage
A. Steglich EDC·HCl, DMAP, DCMComplex, acid-labile alcohols70–85%12–24 hMild, neutral pH conditions[1]
B. Acid Chloride (COCl) 2​ , DMF (cat.), Et 3​ NRobust, secondary/tertiary alcohols80–95%6–10 hHighly scalable, irreversible
C. S N​ 2 Alkylation Alkyl halide, K 2​ CO 3​ , DMFMethyl, Benzyl, Allyl esters85–98%12 hBypasses carbonyl attack entirely

Experimental Protocols

Protocol A: EDC/DMAP-Mediated Steglich Esterification

We recommend EDC·HCl over DCC for this protocol. DCC generates dicyclohexylurea (DCU), which is notoriously difficult to filter away completely. EDC generates a water-soluble urea byproduct that is easily removed during aqueous workup[1],[2].

Mechanism Step1 Acid + EDC Step2 O-Acylisourea (Sterically Blocked) Step1->Step2 Activation Step3 N-Acylpyridinium (Highly Electrophilic) Step2->Step3 DMAP Attack Step4 Target Ester + Urea Byproduct Step3->Step4 Alcoholysis Cat DMAP Catalyst Step3->Cat Release Cat->Step2 Catalysis

DMAP-catalyzed acyl transfer mechanism overcoming steric hindrance in Steglich esterification.

Step-by-Step Methodology:

  • Initiation: In an oven-dried flask under N 2​ , dissolve 1-butylcyclopentane-1-carboxylic acid (1.0 eq) and the target alcohol (1.2 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Catalyst Addition: Add DMAP (0.2 eq). Note: A higher catalyst loading than standard (0.05 eq) is required here due to the extreme steric bulk of the neo-acid, which slows the formation of the acylpyridinium intermediate[5].

  • Thermal Control: Cool the reaction mixture to 0 °C in an ice bath. Causality: Cooling suppresses the irreversible rearrangement of the O-acylisourea into an unreactive N-acylurea side product.

  • Activation: Add EDC·HCl (1.5 eq) portion-wise over 10 minutes.

  • Propagation: Stir at 0 °C for 1 hour, then allow the reaction to naturally warm to room temperature. Stir for 12–24 hours.

  • Self-Validation: Monitor via TLC (stain with Bromocresol Green). The disappearance of the yellow acidic spot indicates consumption of the starting material.

  • Workup: Dilute with DCM. Wash sequentially with 1M HCl (protonates and removes DMAP and EDC-urea), saturated aqueous NaHCO 3​ (removes unreacted carboxylic acid), and brine. Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Acyl Chloride-Mediated Esterification

Step-by-Step Methodology:

  • Initiation: Dissolve the acid (1.0 eq) in anhydrous DCM (0.3 M) under N 2​ . Add 2 drops of anhydrous DMF (catalyst).

  • Activation: Cool to 0 °C. Add oxalyl chloride (1.5 eq) dropwise via syringe.

  • Self-Validation (Visual): Observe vigorous gas evolution. Causality: The reaction produces CO, CO 2​ , and HCl gases. The cessation of bubbling (typically 2–3 hours at room temperature) is a self-validating physical indicator that acyl chloride formation is complete.

  • Concentration: Concentrate the mixture in vacuo to remove unreacted oxalyl chloride and HCl. Redissolve the resulting crude acid chloride in anhydrous DCM.

  • Alcoholysis: Cool the solution to 0 °C. Add the target alcohol (1.5 eq) followed by dropwise addition of triethylamine (Et 3​ N, 2.0 eq).

  • Propagation: Stir at room temperature for 4–8 hours. A white precipitate (Et 3​ N·HCl) will form, validating the progress of the alcoholysis.

  • Workup: Quench with water. Extract with DCM. Wash organics with 1M HCl, saturated NaHCO 3​ , and brine. Dry and concentrate.

Protocol C: Base-Promoted Carboxylate Alkylation (S N​ 2)

Note: This method is strictly limited to primary alkyl halides (e.g., Methyl iodide, Benzyl bromide, Allyl bromide) due to the S N​ 2 mechanism.

Step-by-Step Methodology:

  • Deprotonation: Dissolve the acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered K 2​ CO 3​ or Cs 2​ CO 3​ (2.0 eq). Stir at room temperature for 30 minutes. Causality: Pre-forming the carboxylate salt ensures the nucleophile is fully generated before the electrophile is introduced.

  • Alkylation: Add the alkyl halide (1.5 eq) dropwise.

  • Propagation: Stir at room temperature for 12 hours. (If using a slightly hindered primary halide, heating to 50 °C may be required).

  • Self-Validation: TLC will show the complete disappearance of the highly polar acid spot and the emergence of a high-Rf ester spot.

  • Workup: Pour the reaction mixture into a large volume of ice water (at least 5x the volume of DMF) to dissolve the DMF and inorganic salts. Extract 3x with Ethyl Acetate. Wash the combined organics with a 5% aqueous LiCl solution (crucial for removing residual DMF), followed by brine. Dry and concentrate.

References

  • Steglich Esterification Organic Chemistry Portal URL:[Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids Green Chemistry (Royal Society of Chemistry) URL:[Link]

  • Esterification of Carboxylic Acids with Alcohols (Procedure CV7P0093) Organic Syntheses URL:[Link]

Sources

Application Note: Amidation of 1-Butylcyclopentane-1-carboxylic Acid with Primary Amines

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex amides from highly sterically hindered α,α -disubstituted cycloalkane carboxylic acids is a notorious bottleneck in organic synthesis. 1-Butylcyclopentane-1-carboxylic acid (CAS 62410-33-7) represents a classic neopentyl-like substrate . Such dense, lipophilic motifs are increasingly utilized in drug development to improve metabolic stability and target binding, notably in the design of neuraminidase inhibitors and GPCR ligands .

Because the quaternary α -carbon severely restricts the trajectory of incoming nucleophiles, standard coupling protocols (e.g., EDC/HOBt) consistently fail or deliver unacceptably low yields. This application note establishes three self-validating, high-efficiency protocols to successfully amidate 1-butylcyclopentane-1-carboxylic acid with primary amines, dictated by the specific electronic and steric sensitivities of the amine partner.

Mechanistic Insights: Overcoming α -Steric Shielding

As a Senior Application Scientist, it is critical to understand why a reaction fails before attempting to optimize it. The amidation of 1-butylcyclopentane-1-carboxylic acid is governed entirely by steric kinetics.

  • The Failure of Standard Carbodiimides: When activated with EDC or DCC, the carboxylic acid forms an O-acylisourea intermediate. In unhindered systems, this species is rapidly intercepted by the primary amine. However, the extreme steric bulk of the cyclopentyl and butyl groups blocks this nucleophilic attack. This kinetic delay allows the O-acylisourea to undergo a deleterious 1,3-rearrangement into a thermodynamically stable, completely unreactive N-acylurea .

  • The Acid Chloride Imperative: To bypass the steric shield, one must form an ultra-small, highly electrophilic intermediate. The chloride ion generated during oxalyl chloride activation is small enough to attack the Vilsmeier-Haack intermediate, forming an acid chloride. This species is sufficiently reactive to force the subsequent amidation.

  • Neutral Activation via Ghosez's Reagent: For acid-sensitive substrates where the HCl byproduct of oxalyl chloride is destructive, Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the hindered acid to an acid chloride under strictly neutral conditions, preventing protecting group cleavage .

  • The 7-Aza Effect (HATU): If one-pot coupling is required, HATU is the premier choice. It forms an HOAt-active ester. The pyridine nitrogen of the HOAt leaving group acts as an intramolecular base, hydrogen-bonding with the incoming primary amine. This anchimeric assistance (the 7-aza effect) pre-organizes the transition state, drastically lowering the activation energy for aminolysis despite the steric crowding .

Amidation Decision Pathway

AmidationStrategy Start 1-Butylcyclopentane-1-carboxylic acid Assess Assess Primary Amine Nucleophilicity & Sensitivity Start->Assess Robust Robust / Aliphatic Amine Assess->Robust Sensitive Acid/Base Sensitive Amine Assess->Sensitive Weak Weak / Aryl Amine Assess->Weak Oxalyl Protocol A: Oxalyl Chloride (Acid Chloride Route) Robust->Oxalyl Ghosez Protocol B: Ghosez's Reagent (Neutral Activation) Sensitive->Ghosez HATU Protocol C: HATU / DIPEA (Uronium Salt Route) Weak->HATU Amide Target Amide Product Oxalyl->Amide + Amine, Et3N Ghosez->Amide + Amine, Mild Base HATU->Amide + Amine, DIPEA

Decision matrix for amidating sterically hindered α,α -disubstituted carboxylic acids.

Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system featuring in-process analytical controls.

Protocol A: Acid Chloride Method via Oxalyl Chloride (Robust Amines)

Best for standard aliphatic primary amines lacking acid-sensitive protecting groups.

  • Activation: Dissolve 1-butylcyclopentane-1-carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous dichloromethane (DCM, 5.0 mL) under an inert atmosphere (N₂/Ar). Add a catalytic amount of DMF (10 µL).

  • Chlorination: Cool the mixture to 0 °C. Dropwise, add oxalyl chloride (1.5 eq, 1.5 mmol). Stir at 0 °C for 30 minutes, then warm to room temperature for 2 hours.

  • Self-Validation Step: Remove a 5 µL aliquot, quench into 100 µL of anhydrous methanol, and analyze via LC-MS. Complete conversion to the methyl ester confirms successful acid chloride formation.

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure. Crucial: Failure to remove excess oxalyl chloride will result in the competitive formation of the amine-oxamide byproduct.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (3.0 mL). Cool to 0 °C. Add triethylamine (Et₃N, 2.5 eq) followed by the primary amine (1.1 eq). Stir for 2 hours, allowing the reaction to reach room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Neutral Activation via Ghosez's Reagent (Sensitive Amines)

Best for substrates containing Boc, acetal, or silyl ether protecting groups.

  • Activation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (5.0 mL) under N₂.

  • Reagent Addition: Add Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 eq, 1.2 mmol) dropwise at room temperature . Stir for 2 hours.

  • Self-Validation Step: Perform the methanol-quench LC-MS check as described in Protocol A.

  • Coupling: Because this activation is strictly neutral and produces only inert isobutyramide as a byproduct, the primary amine (1.1 eq) and a mild base (e.g., pyridine or Et₃N, 1.5 eq) can be added directly to the reaction flask. Stir for 4 hours.

  • Workup: Concentrate the mixture and purify directly via flash column chromatography to separate the product from the isobutyramide byproduct.

Protocol C: Uronium Salt Coupling via HATU (Weak/Aryl Amines)

Best for one-pot workflows and weakly nucleophilic primary amines (e.g., anilines).

  • Pre-Activation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq, 1.2 mmol) in anhydrous DMF (4.0 mL). Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).

  • Self-Validation Step: Stir for 15 minutes. An LC-MS aliquot should show the complete disappearance of the acid mass and the transient appearance of the HOAt-active ester.

  • Coupling: Add the primary amine (1.1 eq). Heat the reaction gently to 40 °C if the amine is highly deactivated (e.g., electron-deficient anilines). Stir for 12 hours.

  • Workup: Dilute the mixture with ethyl acetate (20 mL). Wash extensively with 5% aqueous LiCl (3 × 10 mL) to remove DMF and the tetramethylurea byproduct, followed by brine. Dry and concentrate.

Quantitative Data Summary

The table below summarizes the expected performance of various coupling strategies when applied to highly hindered, neopentyl-like α,α -disubstituted acids.

Coupling StrategyActive IntermediateTypical Yield (%)Reaction TimeOptimal Amine PartnerPrimary Byproduct Profile
EDC / HOBt O-Acylisourea< 30%24 - 48 hUnhindered AliphaticN-Acylurea (rearrangement)
HATU / DIPEA HOAt Active Ester75 - 90%2 - 12 hWeak / Aryl AminesTetramethylurea (water soluble)
Oxalyl Chloride Acid Chloride85 - 95%1 - 4 hRobust AliphaticCO, CO₂, HCl (volatile)
Ghosez's Reagent Acid Chloride80 - 95%2 - 6 hAcid/Base SensitiveIsobutyramide (requires chromatography)

(Note: While acid chloride methods carry a high epimerization risk for α -chiral centers, 1-butylcyclopentane-1-carboxylic acid is an achiral substrate, making Protocols A and B highly favorable.)

References

  • National Center for Biotechnology Information. "1-Butylcyclopentane-1-carboxylic acid." PubChem Compound Summary for CID 62739024. Available at: [Link]

  • F. Hoffmann-La Roche AG. "Substituted pentacyclic derivatives, pharmaceutical composition containing the same and use thereof as neuraminidase inhibitors." Google Patents (RO121815B1).
  • ChemRxiv. "Optimized monomer-based synthesis of poly-N-amino peptides." ChemRxiv Preprints. Available at:[Link]

  • PeptideChemistry.org. "HATU and HBTU Peptide Coupling: Mechanism and Bench Utility." Peptide Chemistry Technical Hub. Available at:[Link]

  • Eburon Organics. "Ghosez's Reagent: Applications and Specifications." Eburon Organics Catalog. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Alkylcyclopentanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-alkylcyclopentanecarboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this important class of molecules. These compounds are valuable building blocks in medicinal chemistry, often used as bioisosteres for other functional groups or as scaffolds for more complex structures.[1]

The most common and established route to these compounds is the intramolecular dialkylation of a malonic ester derivative with a 1,4-dihalobutane, followed by hydrolysis and decarboxylation.[2][3][4] While robust, this pathway presents several potential pitfalls. This guide provides troubleshooting solutions and answers to frequently asked questions to help you navigate these challenges effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, organized by reaction stage.

Stage 1: Enolate Formation & Alkylation

Question: My alkylation reaction shows low conversion, and I've recovered a significant amount of the malonic ester starting material. What went wrong?

Answer: Low conversion during the alkylation step typically points to issues with enolate formation or the reactivity of your electrophile. Here are the primary causes and solutions:

  • Incomplete Deprotonation: Malonic esters are relatively acidic (pKa ≈ 13), but a sufficiently strong base is required for complete enolate formation.[5] If using sodium ethoxide (NaOEt), ensure it is not degraded and that the reaction is conducted under strictly anhydrous conditions, as any moisture will consume the base.

    • Solution: For more stubborn substrates or to ensure complete enolate formation, switch to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF or DMF.[6][7]

  • Poor Alkylating Agent: The success of this SN2 reaction is highly dependent on the alkyl halide.[4][8]

    • Solution: The reactivity order is I > Br > Cl. If you are using an alkyl chloride with low conversion, switching to the corresponding bromide or iodide will significantly increase the reaction rate. Avoid tertiary alkyl halides as they will lead to elimination products.[6]

  • Solvent Choice: The solvent must be able to dissolve the reagents and be appropriate for the chosen base.

    • Solution: While ethanol is common for reactions with NaOEt, it can participate in proton exchange. Aprotic polar solvents like DMF or THF are often superior choices, especially when using stronger bases like NaH.[9]

Question: My main product is a dialkylated species instead of the desired monoalkylated cyclopentane ring. How can I prevent this?

Answer: The formation of a dialkylated acyclic product arises from the intermolecular reaction of the initially formed mono-alkylated malonic ester with another molecule of the enolate. This is a common drawback of the malonic ester synthesis.[2]

  • Cause: This issue is often exacerbated when using an excess of the 1,4-dihalobutane or when the rate of the first alkylation is significantly faster than the intramolecular cyclization.

  • Solution: A key strategy is to use a large excess of the malonic ester relative to the dihalide.[10] This ensures that the dihalide is more likely to react with a new molecule of malonate enolate rather than the mono-alkylated intermediate, favoring the formation of tetraethyl pentane-1,1,5,5-tetracarboxylate, which can then be cyclized in a separate step. However, for a one-pot synthesis of the cyclopentane derivative, controlling the stoichiometry is critical. Use of phase-transfer catalysis (PTC) can sometimes mitigate this by controlling the concentration of the enolate in the organic phase.[9][11]

Stage 2: Saponification & Decarboxylation

Question: The final decarboxylation step is sluggish or incomplete. How can I drive it to completion?

Answer: Decarboxylation of the intermediate 1,1-cyclopentanedicarboxylic acid is a thermally driven process that proceeds through a cyclic enol intermediate.[4][12] Incomplete reaction is almost always due to insufficient thermal energy.

  • Mechanism Insight: The reaction requires the presence of a second carbonyl group beta to the carboxylic acid that is being eliminated.[12][13] This allows for the formation of a stable enol intermediate after the loss of CO₂. Once one carboxyl group is removed, the remaining monocarboxylic acid is stable and will not decarboxylate under the same conditions.[13]

  • Solution:

    • Increase Temperature: Ensure the reaction is heated sufficiently. Temperatures of 120-160 °C are typically required. If your solvent is boiling before this temperature is reached, switch to a higher-boiling solvent like toluene or xylene, or carefully perform the reaction neat (without solvent) if the intermediate is a liquid at those temperatures.

    • Ensure Acidic Conditions: The decarboxylation step follows the acidic workup of the saponification. Ensure enough acid was added to fully protonate the dicarboxylate.

    • Monitor CO₂ Evolution: The reaction is complete when the evolution of CO₂ gas ceases.

// Nodes start [label="Low Yield or Incomplete Reaction", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="TLC/GC-MS shows significant\nstarting material (SM)", fillcolor="#FBBC05", fontcolor="#202124"]; check_bp [label="TLC/GC-MS shows significant\nbyproduct formation", fillcolor="#FBBC05", fontcolor="#202124"];

// Alkylation Issues node_alkylation [label="Alkylation Step Issues", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124", width=4]; base_issue [label="Problem: Incomplete Enolate Formation\nSolution: Use stronger base (NaH, LDA).\nEnsure anhydrous conditions.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; halide_issue [label="Problem: Poor Electrophile\nSolution: Switch from R-Cl to R-Br or R-I.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dialkyl_issue [label="Problem: Intermolecular Dialkylation\nSolution: Use excess malonate or\ncontrol stoichiometry carefully.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Decarboxylation Issues node_decarb [label="Decarboxylation Step Issues", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124", width=4]; temp_issue [label="Problem: Incomplete Decarboxylation\nSolution: Increase temperature (120-160 °C).\nUse high-boiling solvent or run neat.", fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_issue [label="Problem: Incorrect pH\nSolution: Ensure intermediate is fully\nprotonated after saponification.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_sm [label="Analyze Reaction Mixture"]; start -> check_bp [label="Analyze Reaction Mixture"];

check_sm -> node_alkylation; check_sm -> node_decarb;

check_bp -> dialkyl_issue;

node_alkylation -> base_issue; node_alkylation -> halide_issue;

node_decarb -> temp_issue; node_decarb -> acid_issue; }

Caption: Troubleshooting Decision Tree for Synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions, and how can they be minimized?

A1: Besides the intermolecular dialkylation mentioned earlier, other side reactions can occur:

  • O-Alkylation: The enolate is an ambident nucleophile and can be alkylated on the oxygen atom. This is generally a minor pathway but can be favored by conditions that promote dissociation of the enolate ion pair (e.g., highly polar aprotic solvents like HMPA). Using less polar solvents like THF can favor C-alkylation.

  • Elimination: If using a secondary dihalide, an E2 elimination reaction can compete with the desired SN2 substitution, especially with sterically hindered or strong, non-nucleophilic bases. This is why 1,4-dibromobutane or similar primary dihalides are preferred.[6]

  • Hydrolysis of Ester: Premature hydrolysis of the malonic ester can occur if conditions are not anhydrous, especially during enolate formation with alkoxides. This consumes base and reduces yield.[9]

Q2: Can I use a different starting material instead of diethyl malonate?

A2: Yes, other malonic esters like dimethyl malonate or di-tert-butyl malonate can be used. The key is to match the base to the ester to prevent transesterification.[2] For example, use sodium ethoxide with diethyl malonate and sodium methoxide with dimethyl malonate. Using a different base/ester combination (e.g., sodium methoxide with diethyl malonate) will lead to a mixture of ester products, complicating purification.

Q3: My final product is a hard-to-purify oil. What is the best purification strategy?

A3: Carboxylic acids can be challenging to purify via standard column chromatography due to their tendency to streak on silica gel.[14]

  • Acid-Base Extraction: This is the most powerful technique for purifying carboxylic acids.[14] Dissolve the crude product in an organic solvent (e.g., diethyl ether, ethyl acetate) and extract with an aqueous base (e.g., NaHCO₃ or NaOH solution). The carboxylate salt will move to the aqueous layer, leaving neutral impurities (like unreacted starting esters or dialkylated byproducts) in the organic layer. The aqueous layer is then separated, cooled in an ice bath, and re-acidified with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid, which can be filtered or extracted back into an organic solvent.

  • Chromatography Modification: If chromatography is necessary, add 0.5-1% acetic acid or formic acid to the eluent system. This keeps the carboxylic acid fully protonated, preventing its interaction with the silica surface and resulting in sharper peaks.[14]

  • Distillation: For liquid products, vacuum distillation can be an effective final purification step to remove non-volatile impurities.

Q4: Is Phase-Transfer Catalysis (PTC) a viable option for the alkylation step?

A4: Absolutely. PTC is an excellent green chemistry alternative that often provides milder reaction conditions and avoids the need for strong, anhydrous bases like NaH.[15][16][17]

  • How it works: A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the hydroxide ion (from concentrated NaOH) into the organic phase. This hydroxide is basic enough to deprotonate the malonic ester, forming the enolate in situ, which then reacts with the dihalide.[15]

  • Advantages: The reaction can often be run at room temperature without the need for strictly anhydrous solvents, simplifying the procedure and improving safety.[9][11]

Parameter Conventional (NaOEt/NaH) Phase-Transfer Catalysis (PTC)
Base Sodium Ethoxide, Sodium HydrideConc. aq. NaOH, K₂CO₃
Solvent Anhydrous Ethanol, THF, DMFToluene, Dichloromethane (or neat)
Temperature 0 °C to RefluxRoom Temperature to mild heating
Conditions Strictly anhydrousBiphasic (aqueous/organic)
Advantages Well-established, strong driving forceMilder conditions, no strong bases, often higher yields
Disadvantages Requires anhydrous technique, strong basesRequires catalyst, potential for ester hydrolysis

Table 1. Comparison of Conventional vs. PTC Alkylation Conditions.

Detailed Experimental Protocol: Synthesis of 1-Methylcyclopentanecarboxylic Acid

This protocol details the synthesis via intramolecular dialkylation of diethyl malonate.

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Saponification cluster_2 Step 3: Decarboxylation A Diethyl Malonate + 1,4-Dibromobutane B Diethyl Cyclopentane- 1,1-dicarboxylate A->B  NaOEt, EtOH, Reflux   C Cyclopentane- 1,1-dicarboxylic Acid Dipotassium Salt B->C  1. KOH, EtOH/H₂O  2. Reflux   D Cyclopentanecarboxylic Acid C->D  1. HCl (aq)  2. Heat (~150 °C)  

Caption: General workflow for cyclopentanecarboxylic acid synthesis.

Step 1: Synthesis of Diethyl Cyclopentane-1,1-dicarboxylate
  • Setup: Equip a flame-dried 500 mL round-bottom flask with a reflux condenser and a magnetic stirrer. Maintain a dry atmosphere using a nitrogen or argon inlet.

  • Base Preparation: To the flask, add 150 mL of absolute ethanol. Carefully add 5.75 g (0.25 mol) of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.

  • Enolate Formation: To the sodium ethoxide solution, add 40 g (0.25 mol) of diethyl malonate dropwise at room temperature.

  • Alkylation: Add 54 g (0.25 mol) of 1,4-dibromobutane dropwise to the solution. An exothermic reaction may occur. After the addition is complete, heat the mixture to reflux and maintain for 3-4 hours.[18]

  • Work-up: Cool the reaction to room temperature. Pour the mixture into 500 mL of water and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude diethyl cyclopentane-1,1-dicarboxylate. This intermediate is often carried forward without further purification.

Step 2 & 3: Saponification and Decarboxylation
  • Saponification: Place the crude diester from Step 1 into a 500 mL round-bottom flask. Add a solution of 40 g (0.71 mol) of potassium hydroxide in 150 mL of 95% ethanol. Heat the mixture to reflux for 3 hours to hydrolyze the esters.

  • Solvent Removal: Remove the ethanol by distillation. To the remaining residue, add 200 mL of water.

  • Acidification: Cool the aqueous solution in an ice bath and carefully acidify by the slow addition of concentrated hydrochloric acid until the pH is ~1. The cyclopentane-1,1-dicarboxylic acid may precipitate.

  • Decarboxylation: Transfer the acidified mixture to a flask equipped for distillation. Heat the mixture to 140-150 °C. CO₂ will evolve, and the cyclopentanecarboxylic acid will begin to distill with water vapor. Continue heating until gas evolution ceases.[4][7]

  • Purification: Separate the organic layer from the distillate. Dry the organic layer over anhydrous MgSO₄, filter, and purify by vacuum distillation to obtain pure cyclopentanecarboxylic acid.

References

  • Wikipedia. (2023, December 2). Malonic ester synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • RSC Advances. (n.d.). Dialkylation reactions with various alkyl halides. Retrieved from [Link]

  • StudySmarter. (n.d.). Enolate Alkylation and Acylation Exam Prep. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Lambert, T. H., et al. (2015, March 27). Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions. PMC - NIH. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Memcode. (n.d.). (O-CHEM 2) Mechanisms. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Phase Transfer Catalysis. Wordpress. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Patsnap Eureka. (2025, March 28). Malonic Ester Synthesis: Steps, Mechanism, and Examples. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC C-Alkylation. Retrieved from [Link]

  • Maiti, M., et al. (2025, November 25). Single-Step Synthesis of 1,2-Cyclopentanediones by Dehydrogenative Annulation of Ethylene Glycol with Secondary Alcohols. PMC - NIH. Retrieved from [Link]

  • Pozo C., J. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentanes. Retrieved from [Link]

  • Patsnap Eureka. (2021, December 7). Preparation method of cyclopentanecarboxylic acid. Retrieved from [Link]

  • Mondal, T., et al. (2024, June 25). Tandem dehydrogenation-olefination-decarboxylation of cycloalkyl carboxylic acids via multifold C–H activation. PMC - NIH. Retrieved from [Link]

  • Waiba, S., et al. (n.d.). Manganese catalyzed chemo-selective synthesis of acyl cyclopentenes: a combined experimental and computational investigation. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of Enantiomerically Pure Cyclopent‐2‐ene‐1‐carboxylic Acid and (Cyclopent‐2‐enyl)acetic Acid by Enantioselective Palladium‐Catalyzed Allylic Alkylations − Synthesis of Enantiomerically Pure (−)‐Chaulmoogric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives.
  • Google Patents. (n.d.). US6316659B1 - Method for producing cyclopentanone and cyclopentene-1-carboxylic acid and their esters.
  • ResearchGate. (n.d.). 1,1-Cyclobutanedicarboxylic Acid and Cyclobutanecarboxylic Acid. Retrieved from [Link]

  • Side Reactions in Organic Synthesis. (n.d.). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). 29. Synthesis of Cyclopentanone from Adipic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopentenones. Retrieved from [Link]

  • Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
  • Reddit. (2022, August 1). Second step: why do you get decarboxylation of only one COOH group? Retrieved from [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Jahngen, E., et al. (2007). Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans. Arkivoc. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Cyclopentanone. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting the Alpha-Butylation of Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the optimization of enolate chemistry. The synthesis of 1-butylcyclopentanecarboxylic acid via the alpha-alkylation of cyclopentanecarboxylic acid is a highly useful transformation in drug development. However, it requires precise orchestration of the intermediate lithium enediolate dianion.

When reaction parameters drift, this ambident nucleophile is prone to side reactions—primarily O-alkylation (esterification) and base-promoted elimination. This guide details the mechanistic causality behind these failures and provides self-validating protocols to ensure high-fidelity C-alkylation.

Mechanistic Pathway & Workflow Visualization

To troubleshoot effectively, we must first map the competing mechanistic pathways. The lithium enediolate dianion can react at the carbon center (desired), the oxygen center (O-alkylation), or act as a base (E2 elimination).

Pathway SM Cyclopentanecarboxylic Acid (Starting Material) Dianion Lithium Enediolate Dianion (Ambident Nucleophile) SM->Dianion Deprotonation LDA LDA (2.1 eq) in THF -78°C to 0°C LDA->Dianion Target 1-Butylcyclopentanecarboxylic Acid (Target C-Alkylation) Dianion->Target SN2 at alpha-Carbon Side1 Butyl Cyclopentanecarboxylate (O-Alkylation Ester) Dianion->Side1 SN2 at Oxygen Side2 1-Butene + Unreacted SM (E2 Elimination) Dianion->Side2 E2 Elimination BuX 1-Bromobutane / 1-Iodobutane (Alkylating Agent) BuX->Target BuX->Side1 BuX->Side2

Mechanistic pathways of cyclopentanecarboxylic acid butylation and associated side reactions.

Troubleshooting Guides (FAQs)

Q1: Why am I seeing significant amounts of butyl cyclopentanecarboxylate (O-alkylated ester) instead of the desired C-alkylated acid? Causality & Expert Insight: The intermediate formed is an enediolate dianion, which acts as an ambident nucleophile. According to foundational work on the [1], the carbon center is generally more nucleophilic. However, the use of highly polar aprotic co-solvents (like HMPA or DMPU) or "hard" electrophiles (like butyl tosylate) shifts the reaction trajectory toward the harder oxygen center, resulting in O-alkylation. Resolution: Ensure you are using a "softer" electrophile like 1-iodobutane instead of 1-bromobutane or butyl tosylate. Maintain the reaction in strictly anhydrous THF without excessive polar additives unless conversion is fundamentally stalled.

Q2: My reaction stalls, and I recover mostly unreacted cyclopentanecarboxylic acid along with noticeable gas evolution. What is happening? Causality & Expert Insight: The gas evolution is 1-butene. The enediolate dianion (and any unreacted LDA) is highly basic. Instead of acting as a nucleophile in an SN2 fashion, it can act as a base, promoting an E2 elimination on the butyl halide to yield 1-butene and the protonated carboxylic acid. This is a known limitation when [2] with primary halides possessing β -hydrogens. Resolution: Lower the temperature during the addition of the alkylating agent to suppress the higher-activation-energy E2 pathway. Add the butyl halide at -78 °C and allow it to warm slowly.

Q3: How do I ensure complete formation of the enediolate dianion? Causality & Expert Insight: Carboxylic acids require strictly >2.0 equivalents of a strong base. The first equivalent deprotonates the carboxyl group to form the lithium carboxylate salt (an exothermic process). The second equivalent removes the less acidic α -proton. If moisture is present, or if the LDA is degraded, you will fail to achieve the dianion, leading to unreacted starting material. Resolution: Titrate your n-butyllithium before preparing LDA. Use 2.05 to 2.1 equivalents of freshly prepared LDA to ensure complete dianion formation.

Quantitative Data Summary

The choice of alkylating agent and solvent system profoundly impacts the ratio of C-alkylation to side reactions. The table below synthesizes expected outcomes based on standard mechanistic behaviors of α -metalated aliphatic acids.

Alkylating AgentSolvent SystemTemperature ProfileC-Alkylation (Target)O-Alkylation (Ester)Elimination (Butene)
1-BromobutaneTHF-78 °C to 25 °C~65%~10%~25%
1-BromobutaneTHF / HMPA (10%)-78 °C to 25 °C~40%~45%~15%
1-Iodobutane THF -78 °C to 25 °C >85% <5% <10%
1-IodobutaneTHF0 °C to 25 °C~70%<5%~25%

Self-Validating Experimental Protocol

Objective: Synthesize 1-butylcyclopentanecarboxylic acid while maximizing C-alkylation and suppressing O-alkylation and E2 elimination.

Step 1: Preparation of LDA (2.1 equivalents)

  • Charge a flame-dried Schlenk flask with strictly anhydrous THF and diisopropylamine (2.2 eq) under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add titrated n-butyllithium (2.1 eq) dropwise. Stir for 30 minutes at 0 °C to ensure complete formation of LDA.

  • Self-Validation: The solution should remain pale yellow and completely clear. Cloudiness indicates moisture contamination and premature precipitation of LiOH.

Step 2: Formation of the Enediolate Dianion

  • Cool the freshly prepared LDA solution back to -78 °C.

  • Add cyclopentanecarboxylic acid (1.0 eq) dissolved in a minimum volume of dry THF dropwise.

  • Causality Check: The first equivalent of LDA deprotonates the carboxylic acid. This is exothermic; rapid addition will cause localized heating and potential decomposition.

  • Warm the mixture to 0 °C for 1 hour to ensure complete α -deprotonation, then re-cool to -78 °C.

Step 3: Alkylation

  • Add 1-iodobutane (1.1 eq) dropwise at -78 °C.

  • Causality Check: 1-Iodobutane is a "softer" electrophile than 1-bromobutane, favoring attack by the softer α -carbon over the harder carboxylate oxygen, thus minimizing O-alkylation.

  • Allow the reaction to slowly warm to room temperature overnight (approx. 12-16 hours).

Step 4: Quench and Workup

  • Quench the reaction by pouring it into a beaker containing crushed ice and 1M HCl until the aqueous layer reaches pH 1-2.

  • Extract the aqueous layer with diethyl ether (3x).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Self-Validation: Crude ¹H-NMR should show the complete disappearance of the α -proton multiplet (~2.7 ppm) of the starting material and the appearance of a distinct terminal methyl triplet (~0.9 ppm) corresponding to the new butyl chain.

References

  • Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972). "alpha-Anions of carboxylic acids. II. Formation and alkylation of alpha-metalated aliphatic acids". Journal of Organic Chemistry, 37(3), 451–458. URL:[Link]

  • Chemistry LibreTexts. (2025). "22.7: Alkylation of Enolate Ions". Organic Chemistry (McMurry). URL:[Link]

  • Creger, P. L. (1970). "Alkylation of carboxylic acid salts". Journal of the American Chemical Society, 92(5), 1397–1398. URL:[Link]

purification of 1-butylcyclopentane-1-carboxylic acid by chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 1-Butylcyclopentane-1-carboxylic acid

Welcome to the Technical Support Center. As drug development professionals and researchers, you require robust, self-validating methodologies. 1-Butylcyclopentane-1-carboxylic acid (C₁₀H₁₈O₂) is a highly lipophilic, fully saturated aliphatic carboxylic acid[1]. Its structural nature presents two distinct chromatographic challenges: the complete absence of a UV-absorbing chromophore and a high susceptibility to ionization-induced peak tailing[2].

This guide provides field-proven troubleshooting insights, mechanistic explanations, and optimized protocols to ensure high-yield, high-purity isolation.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am trying to purify 1-butylcyclopentane-1-carboxylic acid using standard preparative HPLC, but I see no peaks at 254 nm. Why is my compound invisible? Causality & Solution: 1-Butylcyclopentane-1-carboxylic acid lacks a conjugated π-electron system[1]. Without this chromophore, it cannot absorb UV light at standard monitoring wavelengths (e.g., 254 nm or 280 nm). While the carboxyl group exhibits weak absorbance near 200–210 nm, monitoring at this low wavelength is highly susceptible to severe baseline drift from mobile phase solvents like methanol or acetonitrile. Actionable Fix: You must switch to a universal detector. Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) operating in negative electrospray ionization (ESI-) mode are required for non-chromophoric aliphatic acids[3].

DetectorSelection Start Analyze Compound Structure CheckChrom Conjugated Chromophore? Start->CheckChrom IsUV Yes: Use UV/Vis (e.g., 254 nm) CheckChrom->IsUV Aromatic NoUV No: Aliphatic Acid (1-butylcyclopentane- 1-carboxylic acid) CheckChrom->NoUV Saturated SelectDet Select Universal Detection Method NoUV->SelectDet ELSD ELSD / CAD (Destructive) SelectDet->ELSD MS Mass Spec (ESI-) (High Sensitivity) SelectDet->MS

Decision matrix for selecting chromatography detectors based on analyte structure.

Q2: When running this compound on a C18 reversed-phase column, it elutes near the void volume and exhibits severe peak tailing. How do I fix this? Causality & Solution: Carboxylic acids exist in a dynamic equilibrium between their neutral (protonated) and ionized (deprotonated) states. If your mobile phase pH is near or above the compound's pKa (~4.5–5.0), it ionizes into a polar carboxylate anion. This ionized form binds poorly to the hydrophobic C18 stationary phase (causing early elution) and interacts strongly with positively charged, unendcapped residual silanols on the silica matrix (causing severe peak tailing)[4]. Actionable Fix: Apply the "2-pH Rule." Lower the mobile phase pH to at least 2 units below the pKa (target pH ~2.0–2.5) using an acidic modifier. This fully protonates the molecule, restoring its lipophilicity and ensuring sharp, symmetrical peaks[2].

MethodOpt Problem Poor Retention & Peak Tailing Cause Acid ionizes at neutral pH (pH > pKa) Problem->Cause Action Add Volatile Acid (0.1% Formic Acid) Cause->Action Mechanism Analyte is fully protonated (Neutral) Action->Mechanism Result Increased Hydrophobicity & Sharp Peaks Mechanism->Result

Mechanistic workflow demonstrating the causality of pH modification on peak shape.

Q3: Which acidic modifier should I use if I am coupling my preparative HPLC to an ELSD or MS? Causality & Solution: You must use a volatile organic acid. Non-volatile buffers (like phosphate) will precipitate and permanently damage ELSD and MS instruments. Formic acid (0.1% v/v) and acetic acid (0.1%–0.5% v/v) are the industry standards for preparative chromatography of carboxylic acids[5]. Trifluoroacetic acid (TFA) provides excellent peak shape but can heavily suppress MS signals in negative mode and is harder to remove during lyophilization[4].

Part 2: Modifier Selection Matrix

To ensure self-validating experimental design, select your mobile phase modifier based on your specific detection method. Below is a quantitative and qualitative comparison of common acidic modifiers used in preparative chromatography[5],[4].

ModifierRecommended ConcentrationVolatilityELSD CompatibilityMS (ESI-) Signal SuppressionPrimary Use Case
Formic Acid 0.1% v/vHighExcellentLow to ModerateIdeal: LC-MS/ELSD directed purification.
Acetic Acid 0.1% - 0.5% v/vHighExcellentLowAlternative: Good for ELSD, slightly weaker acid than Formic.
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/vModerateGoodHigh (Severe) Avoid: Unless separating complex peptide/acid mixtures where peak shape overrides MS sensitivity.
Phosphoric Acid 0.1% v/vNone Incompatible Incompatible Avoid: Will destroy ELSD/MS instrumentation. UV-only.

Part 3: Standard Operating Procedure (SOP)

Preparative RP-HPLC Purification of 1-Butylcyclopentane-1-carboxylic acid

This step-by-step methodology utilizes an MS- or ELSD-triggered fraction collection system to isolate the target compound with high purity.

Phase 1: Sample & Mobile Phase Preparation

  • Sample Diluent: Dissolve the crude 1-butylcyclopentane-1-carboxylic acid in a strong solvent compatible with the mobile phase (e.g., 100% Methanol or Acetonitrile) to a concentration of 50–100 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

  • Buffer A (Aqueous): Prepare HPLC-grade Water containing 0.1% v/v Formic Acid[4]. Mix thoroughly and sonicate to degas.

  • Buffer B (Organic): Prepare HPLC-grade Acetonitrile containing 0.1% v/v Formic Acid.

Phase 2: Chromatographic Parameters 4. Column Selection: Mount a fully endcapped C18 preparative column (e.g., 21.2 mm x 150 mm, 5 µm particle size). Endcapping is critical to minimize secondary interactions with residual silanols[4]. 5. Flow Rate: Set to 20.0 mL/min (scale appropriately based on exact column internal diameter). 6. Gradient Elution: Because the compound is highly lipophilic, a shallow gradient starting at a higher organic composition is required to elute the compound efficiently.

  • 0.0 - 2.0 min: Isocratic hold at 40% B (Loading phase).

  • 2.0 - 15.0 min: Linear ramp from 40% B to 95% B (Elution phase).

  • 15.0 - 18.0 min: Column wash at 95% B.

  • 18.0 - 22.0 min: Re-equilibration at 40% B.

Phase 3: Detection & Recovery 7. Detector Setup:

  • If using ELSD: Split the flow post-column using a passive flow splitter (e.g., 1000:1 ratio). Route the minor flow to the ELSD (set drift tube to ~40°C, nebulizer gas to 3.5 psi)[3]. Route the major flow to the fraction collector.

  • If using MS: Set to ESI negative mode (ESI-). Monitor for the deprotonated pseudomolecular ion [M-H]⁻ at m/z 169.1.

  • Fraction Collection: Trigger collection based on the ELSD threshold or the specific MS extracted ion chromatogram (XIC).

  • Solvent Removal: Pool the collected fractions. Because both Formic Acid and Acetonitrile are highly volatile, the solvent can be safely removed via rotary evaporation (bath temp 40°C) or lyophilization to yield the pure 1-butylcyclopentane-1-carboxylic acid.

References

  • [5] Preparative-scale separation of enantiomers of chiral carboxylic acids (WO2008144198A1). Google Patents. Available at:

  • [4] Peptide Isolation – Method Development Considerations. Waters Corporation. Available at:

  • [1] 1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024. PubChem, National Institutes of Health. Available at:

  • [2] Acid Effect on Retention of Acidic Analytes. SIELC Technologies. Available at:

  • [3] Analysis of carbohydrates, alcohols, and organic acids. Agilent Technologies. Available at:

Sources

Technical Support Center: Improving the Selectivity of 1-Alkylation of Cyclopentanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for the selective 1-alkylation of cyclopentanecarboxylic acid. As Senior Application Scientists, we understand the nuances of this transformation and have structured this guide to address the most common challenges encountered in the lab.

Introduction: The Challenge of Selective α-Alkylation

The direct α-alkylation of a simple cycloalkanecarboxylic acid like cyclopentanecarboxylic acid presents a significant synthetic challenge. Unlike ketones or esters, the carboxylic acid moiety contains an acidic proton on the hydroxyl group which will be preferentially deprotonated by most bases. To achieve C-alkylation at the α-position (the 1-position), a dianion must be generated by removing both the carboxylic acid proton and the α-proton. This requires a strong, non-nucleophilic base and carefully controlled conditions to prevent side reactions and ensure high selectivity. This guide will walk you through the critical parameters for success.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard base like sodium ethoxide or sodium hydroxide for this alkylation?

A1: Standard alkoxide or hydroxide bases are not strong enough to effectively deprotonate the α-carbon of the carboxylate that forms after the initial acid-base reaction. The pKa of the α-proton of a typical carboxylic acid is in the range of 25-30, which is significantly less acidic than the α-protons of ketones (pKa ~20) or esters (pKa ~25).[1] Using a weaker base like sodium ethoxide (the pKa of its conjugate acid, ethanol, is ~16) will result in an equilibrium that heavily favors the starting materials, leading to negligible enolate formation and no desired alkylation. Furthermore, these bases can act as nucleophiles, leading to unwanted side reactions.

Q2: What is the recommended base for generating the dianion for alkylation?

A2: The base of choice is Lithium diisopropylamide (LDA) .[2][3] LDA is a very strong (the pKa of its conjugate acid, diisopropylamine, is ~36), sterically hindered, non-nucleophilic base.[2][3] These properties are critical:

  • Strength: It is strong enough to irreversibly deprotonate both the carboxylic acid proton and the α-proton, quantitatively generating the desired dianion (a lithium enolate-carboxylate).[2][4]

  • Steric Hindrance: Its bulky isopropyl groups prevent it from acting as a nucleophile and attacking the electrophilic carbonyl carbon or the alkylating agent.[3]

  • Non-nucleophilic Nature: This ensures that the base's primary role is deprotonation.

Q3: My main side product is the O-alkylated ester. How can I prevent this?

A3: O-alkylation occurs when the oxygen atom of the enolate attacks the alkylating agent instead of the α-carbon. While the negative charge in an enolate resides primarily on the more electronegative oxygen atom, the C-alkylated product is typically thermodynamically more stable. To favor C-alkylation (the desired outcome), the reaction should be run under conditions that favor kinetic control. This involves:

  • Using a dissociating solvent system: Tetrahydrofuran (THF) is the most common solvent.

  • Counterion choice: The lithium counterion from LDA coordinates to the oxygen atoms, reducing their nucleophilicity and favoring C-alkylation.

  • Low Temperatures: Running the reaction at very low temperatures (-78 °C) is crucial to prevent equilibration to the thermodynamic O-alkylation pathway.[5]

Q4: I am struggling with di-alkylation. What are the key parameters to control for mono-alkylation?

A4: Achieving selective mono-alkylation requires precise control over stoichiometry and reaction conditions.

  • Stoichiometry: Use of slightly more than 2.0 equivalents of LDA is necessary to ensure complete formation of the dianion. However, using only 1.0 equivalent of the alkylating agent is critical. Adding the alkylating agent slowly to the solution of the dianion ensures it reacts as it is added, minimizing the chance of a second alkylation event.

  • Temperature: Maintain a low temperature (-78 °C) during the addition of the alkylating agent. Allowing the reaction to warm up can increase the rate of a second deprotonation/alkylation sequence.

Q5: How can I achieve enantioselective 1-alkylation?

A5: Direct enantioselective alkylation is challenging. The most reliable and widely adopted method is to use a chiral auxiliary .[6][7][8] This involves temporarily attaching a chiral molecule to the carboxylic acid, which then directs the alkylating agent to one face of the enolate, creating a diastereomeric excess. The auxiliary is then cleaved to reveal the enantiomerically enriched product.

  • Common Auxiliaries: Evans' oxazolidinones and Myers' pseudoephedrine amides are highly effective and well-documented for this purpose.[6][7][8][9]

  • Alternative Strategy: The use of a chiral base, which can selectively deprotonate one of the enantiotopic α-protons, is another approach, although less common for this specific transformation.[10]

Troubleshooting Guide: Low Yield & Poor Selectivity

This guide addresses specific issues you may encounter during the 1-alkylation of cyclopentanecarboxylic acid.

Troubleshooting Flowchart for Low Alkylation Yield

G start Low Yield or No Reaction check_reagents Are all reagents and solvents anhydrous and pure? start->check_reagents check_base Was the LDA active? (e.g., titrated, freshly prepared) check_reagents->check_base Yes sol_reagents Dry solvents (e.g., over Na/benzophenone). Use high-purity starting materials. check_reagents->sol_reagents No check_temp Was the temperature maintained at -78°C during deprotonation and alkylation? check_base->check_temp Yes sol_base Prepare LDA fresh or titrate before use. Commercial n-BuLi can degrade over time. check_base->sol_base No check_stoich Was >2.0 eq. of LDA and 1.0 eq. of alkylating agent used? check_temp->check_stoich Yes sol_temp Use a dry ice/acetone bath. Ensure the reaction flask remains submerged. check_temp->sol_temp No sol_stoich Verify calculations and precisely measure all reagents. check_stoich->sol_stoich No

Caption: A decision tree for troubleshooting low-yield reactions.

Common Problems and Solutions
Problem Potential Cause Recommended Solution
No reaction; starting material recovered 1. Inactive Base: LDA is moisture-sensitive and n-BuLi (used to make it) degrades over time. 2. Wet Reagents/Glassware: Trace water will quench the LDA.1. Use freshly prepared LDA or titrate the n-BuLi solution before use. 2. Flame-dry all glassware under vacuum/inert gas. Use anhydrous solvents (e.g., THF distilled from sodium/benzophenone).
Low yield with multiple byproducts 1. Incorrect Temperature: Allowing the reaction to warm prematurely can lead to side reactions. 2. Poor Alkylating Agent: Using a sterically hindered (e.g., tertiary) or unreactive alkyl halide.[11]1. Maintain the reaction at -78°C (dry ice/acetone bath) throughout the deprotonation and alkylation steps. 2. Use reactive primary alkyl iodides or bromides for best results. Alkyl tosylates are also effective.
Mixture of mono- and di-alkylated product 1. Incorrect Stoichiometry: Using an excess of the alkylating agent. 2. Slow Reaction/Warming: The mono-alkylated product's enolate forms and reacts with remaining alkylating agent.1. Use a strict 1.0 equivalent of the alkylating agent relative to the carboxylic acid. 2. Add the alkylating agent slowly at -78°C and quench the reaction once complete (monitored by TLC) before allowing it to warm.
Product is the ester of the carboxylic acid O-alkylation: Reaction conditions favored the thermodynamic product.Ensure a lithium counterion (from LDA) is used. Keep the temperature strictly at -78°C. Avoid polar, aprotic solvents like HMPA which can promote O-alkylation.

Experimental Protocols

Protocol 1: General Procedure for 1-Alkylation using LDA

This protocol describes a general method for the mono-alkylation of cyclopentanecarboxylic acid.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopentanecarboxylic acid

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • 1 M Hydrochloric acid (HCl)

  • Standard extraction and purification solvents/reagents

Procedure:

  • LDA Preparation:

    • To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF and cool to -78 °C.

    • Add diisopropylamine (2.1 eq.) via syringe.

    • Slowly add n-BuLi (2.1 eq.) dropwise.

    • Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA. Cool the solution back down to -78 °C.

  • Dianion Formation:

    • Dissolve cyclopentanecarboxylic acid (1.0 eq.) in a separate flask with anhydrous THF under an inert atmosphere.

    • Slowly add the carboxylic acid solution dropwise to the LDA solution at -78 °C.

    • Stir the resulting mixture at -78 °C for 30-60 minutes.

  • Alkylation:

    • Add the alkyl halide (1.0 eq.) dropwise to the dianion solution at -78 °C.

    • Stir the reaction mixture at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 1 to 4 hours.

  • Workup and Purification:

    • Quench the reaction at -78 °C by slowly adding saturated aqueous ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Acidify the aqueous layer with 1 M HCl to a pH of ~2 to protonate the product.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Diastereoselective Alkylation via a Pseudoephedrine Amide Auxiliary

This protocol provides a method for achieving high enantioselectivity.[7][9]

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Cleavage a Cyclopentanecarboxylic Acid Chloride c Chiral Amide a->c b (1R,2R)-Pseudoephedrine b->c d Chiral Amide e 1. LDA, THF, -78 °C 2. Alkyl Halide (R-X) d->e f Alkylated Amide (High Diastereoselectivity) e->f g Alkylated Amide h Acidic or Basic Hydrolysis g->h i Enantiomerically Enriched 1-Alkylcyclopentanecarboxylic Acid h->i

Caption: Workflow for enantioselective 1-alkylation using a chiral auxiliary.

Part A: Amide Formation

  • Convert cyclopentanecarboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[12]

  • In a separate flask, dissolve (1R,2R)-pseudoephedrine (1.0 eq.) and a non-nucleophilic base like triethylamine (1.5 eq.) in dichloromethane at 0 °C.

  • Slowly add the cyclopentanecarbonyl chloride (1.1 eq.) to the pseudoephedrine solution.

  • Stir for 2-4 hours at room temperature, then perform a standard aqueous workup to isolate the chiral amide.[9]

Part B: Diastereoselective Alkylation

  • Dissolve the purified pseudoephedrine amide (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add LDA (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.

  • Add the alkyl halide (1.2 eq.) and stir at -78 °C until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl and perform an extractive workup to isolate the alkylated amide. The diastereoselectivity is typically very high.

Part C: Auxiliary Removal

  • Cleave the amide bond by refluxing the alkylated amide in a mixture of aqueous sulfuric or hydrochloric acid.

  • After cooling, extract the product into an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.

  • Purify the final enantiomerically enriched 1-alkylcyclopentanecarboxylic acid.

References
  • Asymmetric α-methylation and α-alkylation of carboxylic acid derivatives - ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]

  • Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids. (n.d.). Retrieved March 31, 2026, from [Link]

  • Chiral auxiliary - Wikipedia. (2024, September 12). Retrieved March 31, 2026, from [Link]

  • Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines - PubMed. (2004, April 26). Retrieved March 31, 2026, from [Link]

  • A biocatalytic platform for asymmetric alkylation of α-keto acids by mining and engineering of methyltransferases - PMC. (2023, September 14). Retrieved March 31, 2026, from [Link]

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. (2025, March 12). Retrieved March 31, 2026, from [Link]

  • Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP - Eagle Scholar. (2022, April 14). Retrieved March 31, 2026, from [Link]

  • Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions - MDPI. (2020, December 8). Retrieved March 31, 2026, from [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? (n.d.). Retrieved March 31, 2026, from [Link]

  • Highly Enantioselective Phase-Transfer-Catalytic Alkylation of 2-Phenyl-2-oxazoline-4-carboxylic Acidtert-Butyl Ester for the Asymmetric Synthesis ofα-Alkyl Serines | Request PDF - ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]

  • Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. (2006, September 23). Retrieved March 31, 2026, from [Link]

  • Alpha Alkylation - Chad's Prep®. (n.d.). Retrieved March 31, 2026, from [Link]

  • 6.3 Alkylation at the α-Carbon – Organic Chemistry II - KPU Pressbooks. (n.d.). Retrieved March 31, 2026, from [Link]

  • Kinetic Versus Thermodynamic Enolates - Master Organic Chemistry. (2022, August 19). Retrieved March 31, 2026, from [Link]

  • Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI? | ResearchGate. (2024, April 1). Retrieved March 31, 2026, from [Link]

  • 23 - Rules of the Day 320N. (n.d.). Retrieved March 31, 2026, from [Link]

  • Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC - NIH. (2023, May 31). Retrieved March 31, 2026, from [Link]

  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry. (2022, August 16). Retrieved March 31, 2026, from [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid - Oregon State University. (n.d.). Retrieved March 31, 2026, from [Link]

  • Enolate Alkylation and Acylation Exam Prep | Practice Questions & Video Solutions. (n.d.). Retrieved March 31, 2026, from [Link]

  • WO1987003278A2 - Synthetic routes to cyclopentanecarboxylic acid derivatives - Google Patents. (n.d.).
  • Cyclopropane-1,1-dicarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved March 31, 2026, from [Link]

  • FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis - Google Patents. (n.d.).
  • formation of enolates from esters and other acid derivatives - YouTube. (2019, January 15). Retrieved March 31, 2026, from [Link]

  • The formation of bicyclo[n.2.0]alkan-1-ols from the reaction of the lithium enolates of simple ketones and phenyl vinyl sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 31, 2026, from [Link]

  • 22.8: Alkylation of Enolate Ions - Chemistry LibreTexts. (2023, January 14). Retrieved March 31, 2026, from [Link]

  • Ligand-Accelerated ortho-C–H Alkylation of Arylcarboxylic Acids Using Alkyl Boron Reagents - PMC. (n.d.). Retrieved March 31, 2026, from [Link]

  • Iterative alkylation of an ester with LDA : r/Chempros - Reddit. (2023, April 5). Retrieved March 31, 2026, from [Link]

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene - PubMed. (2002, April 15). Retrieved March 31, 2026, from [Link]

  • Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed. (2025, February 1). Retrieved March 31, 2026, from [Link]

  • Catalytic reductive N-alkylation of amines using carboxylic acids - RSC Publishing. (n.d.). Retrieved March 31, 2026, from [Link]

  • Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect - Organic Chemistry Portal. (n.d.). Retrieved March 31, 2026, from [Link]

  • Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 31, 2026, from [Link]

  • HOT paper: Diastereoselective alkylation reactions of 1-methylcyclohexa-2,5-diene-1-carboxylic acid - RSC Blogs. (2012, April 20). Retrieved March 31, 2026, from [Link]

  • Quantitative structure-metabolism relationships: steric and nonsteric effects in the enzymatic hydrolysis of noncongener carboxylic esters - PubMed. (n.d.). Retrieved March 31, 2026, from [Link]

  • Photo-induced decarboxylative C-S bond formation to access sterically hindered unsymmetric S-alkyl thiosulfonates and SS-alkyl thiosulfonates - PMC. (2024, August 25). Retrieved March 31, 2026, from [Link]

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 31, 2026, from [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed. (2021, March 25). Retrieved March 31, 2026, from [Link]

  • Selected Optimization Data for the Iodination of Aryl Carboxylic Acids. [a] - ResearchGate. (n.d.). Retrieved March 31, 2026, from [Link]

Sources

Technical Support Center: Purification of 1-Butylcyclopentane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of impurities from 1-butylcyclopentane-1-carboxylic acid. The information presented herein is synthesized from established chemical principles and field-proven purification strategies for structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of 1-butylcyclopentane-1-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route. A common and effective method for synthesizing sterically hindered carboxylic acids like this is the carboxylation of a Grignard reagent.[1][2] Assuming this pathway, the most likely impurities include:

  • Unreacted Starting Materials: Such as 1-bromo-1-butylcyclopentane (if prepared from this halide).

  • Grignard Reaction Byproducts: Biphenyl-type compounds formed from the coupling of the Grignard reagent with unreacted alkyl halide (Wurtz-type coupling) are a common side product.[3]

  • Neutral Organic Impurities: Other non-acidic organic compounds carried through the synthesis.[4]

  • Residual Solvents: Anhydrous ethers (like diethyl ether or THF) are critical for Grignard reagent formation and may remain.[5]

  • Water: May be present from the workup steps.[4]

Q2: Which purification technique is generally the most effective for carboxylic acids?

A2: Acid-base extraction is a highly effective and widely used technique for separating carboxylic acids from neutral or basic impurities.[6][7] This method leverages the acidic nature of the carboxyl group to convert it into a water-soluble salt, allowing for separation from non-acidic, organic-soluble impurities.[8][9] For solid carboxylic acids, recrystallization is a powerful purification method, while distillation can be employed for liquid acids with thermally stable properties.[4][10]

Q3: My 1-butylcyclopentane-1-carboxylic acid is an oil and won't crystallize. What can I do?

A3: The presence of impurities can often prevent or hinder crystallization by disrupting the crystal lattice formation.[11] It is also possible that the melting point of your compound is low. First, ensure that most impurities have been removed by a preliminary purification step like acid-base extraction. If the compound is still an oil, you might consider vacuum distillation if the compound is thermally stable. Alternatively, attempting crystallization from a different solvent or a mixture of solvents could be effective.[12]

Q4: How can I confirm the purity of my final product?

A4: A combination of analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), are powerful methods for detecting and quantifying impurities.[][14] Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities. For solid products, a sharp melting point range is a good indicator of high purity.

Troubleshooting Guides

Issue: Presence of Neutral Organic Impurities

This is one of the most common issues, arising from unreacted starting materials or side-products from the synthesis.

Troubleshooting Logic

start Crude Product (Acid + Neutral Impurities) dissolve Dissolve crude mixture in an organic solvent (e.g., diethyl ether) start->dissolve extraction Perform Acid-Base Extraction add_base Extract with aqueous base (e.g., NaHCO3 or NaOH solution) extraction->add_base Is impurity profile known? dissolve->extraction separate Separate aqueous and organic layers add_base->separate acidify Acidify aqueous layer with HCl to precipitate the carboxylic acid separate->acidify Aqueous Layer (Carboxylate Salt) organic_impurities Discard or analyze organic layer separate->organic_impurities Organic Layer (Neutral Impurities) isolate Isolate pure carboxylic acid (filtration or extraction) acidify->isolate analyze Analyze purity (TLC, GC, NMR) isolate->analyze end Pure 1-Butylcyclopentane-1-carboxylic Acid analyze->end Purity Confirmed

Caption: Troubleshooting Logic for Removing Neutral Impurities.

Detailed Protocol: Acid-Base Extraction

This protocol is designed to separate the acidic product from neutral impurities.

  • Dissolution: Dissolve the crude 1-butylcyclopentane-1-carboxylic acid in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[4] A weak base like sodium bicarbonate is often sufficient and preferred to avoid potential side reactions that could occur with a strong base like sodium hydroxide.[8]

  • Mixing and Separation: Stopper the funnel and gently invert it multiple times to mix the layers, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to fully separate.

  • Isolate Aqueous Layer: The sodium salt of 1-butylcyclopentane-1-carboxylic acid will be in the lower aqueous layer. Carefully drain this layer into a clean flask. The neutral impurities will remain in the upper organic layer.

  • Repeat Extraction: To ensure complete separation, repeat the extraction of the organic layer with a fresh portion of the aqueous base solution.[4] Combine the aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), until the solution is acidic (test with pH paper).[9] The 1-butylcyclopentane-1-carboxylic acid will precipitate out if it is a solid at this temperature, or form an oily layer if it is a liquid.

  • Isolation: If a solid precipitates, collect it by vacuum filtration, washing with cold water. If an oil forms, extract it back into an organic solvent, wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and remove the solvent under reduced pressure.[9]

Issue: Product is a Discolored Oil or Solid

Discoloration often indicates the presence of persistent, often polymeric or high molecular weight, byproducts.

Troubleshooting Workflow

start Discolored Crude Product charcoal Activated Charcoal Treatment start->charcoal recrystallization Recrystallization charcoal->recrystallization If solid distillation Vacuum Distillation charcoal->distillation If liquid & thermally stable chromatography Column Chromatography recrystallization->chromatography Still impure pure_product Pure, Colorless Product recrystallization->pure_product Successful distillation->chromatography Still impure distillation->pure_product Successful chromatography->pure_product

Caption: Purification Workflow for Discolored Product.

Purification Techniques for Discolored Products
TechniqueApplicabilityBrief ProtocolKey Considerations
Activated Charcoal Treatment Removal of colored impurities from solutions.Add a small amount of activated charcoal to a hot solution of the crude product before filtration.Use sparingly, as it can adsorb the desired product, reducing yield.
Recrystallization Solid products.Dissolve the crude solid in a minimal amount of a suitable hot solvent. Allow it to cool slowly to form crystals, which are then collected by filtration.[12]Solvent selection is crucial: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[11]
Vacuum Distillation Liquid, thermally stable products with boiling points above 150 °C at atmospheric pressure.Heat the liquid under reduced pressure. The compound will boil at a lower temperature, preventing decomposition. Collect the fraction that distills at the expected boiling point.[15]Ensure the system is well-sealed to maintain vacuum. Use a cold trap to protect the vacuum pump.
Column Chromatography When other methods fail or for separating compounds with similar properties.Dissolve the crude product and load it onto a column of silica gel or another stationary phase. Elute with a suitable solvent system, collecting fractions and analyzing them for the desired product.[16]Carboxylic acids may streak on silica gel; adding a small amount of acetic or formic acid to the eluent can improve separation.[4]
Issue: Streaking on Silica Gel TLC

Carboxylic acids are notorious for streaking on silica gel TLC plates due to interactions between the acidic proton and the silica surface.

Cause: The acidic nature of the carboxyl group leads to strong adsorption on the slightly acidic silica gel, causing tailing or streaking.[4]

Solution: To obtain well-defined spots on a TLC plate, add a small percentage (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the eluting solvent system. This keeps the carboxylic acid in its protonated form, reducing its interaction with the silica gel and resulting in a more compact spot.[17]

Data Presentation

Table 1: Properties of Potential Recrystallization Solvents
SolventBoiling Point (°C)PolarityNotes
Hexanes~69Non-polarGood for non-polar impurities. Often used in a solvent pair with a more polar solvent.[12]
Toluene111Non-polarHigher boiling point than hexanes.
Ethyl Acetate77IntermediateGood general-purpose solvent for a wide range of organic compounds.[18]
Ethanol78PolarCan be a good solvent, but the solubility of the acid might be high even at low temperatures.
Water100Very PolarGenerally, long-chain carboxylic acids have low solubility in water.[10]
Ethanol/Water MixtureVariesPolarThe polarity can be fine-tuned by adjusting the ratio of ethanol to water.[11]

References

  • Acid-Base Extraction. (n.d.). Retrieved from Department of Chemistry, University of California, Davis. [Link]

  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem. [Link]

  • Extraction of Acids or Bases from Neutral Organics. (n.d.). Retrieved from Department of Chemistry, University of California, Los Angeles. [Link]

  • The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. [Link]

  • Acid–base extraction. (2023, November 29). In Wikipedia. [Link]

  • Darko, E., & Thurbide, K. B. (n.d.). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.
  • Acid-Base Extraction. (2022, June 21). Chemistry LibreTexts. [Link]

  • HILIC Separation of Carboxylic Acids. (n.d.). SIELC Technologies. [Link]

  • Fujiwara, T., Inoue, R., Ohtawa, T., & Tsunoda, M. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4866. [Link]

  • Acids: Derivatization for GC Analysis. (n.d.).
  • Decarboxylative Bromination of Sterically Hindered Carboxylic Acids with Hypervalent Iodine(III) Reagents. (2020). Organic Process Research & Development, 24(7), 1368–1374. [Link]

  • Namieśnik, J., & Górecki, T. (2000). Ion Chromatography and Related Techniques in Carboxylic Acids Analysis. Critical Reviews in Analytical Chemistry, 30(1), 1-38.
  • Kaysheva, A. L., Kopylov, A. T., Stepanov, A. A., Malsagova, K. A., Izotov, A. A., Shurubor, Y. I., & Krasnikov, B. F. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 12(5), 415.
  • Recrystallization. (n.d.). Retrieved from Department of Chemistry, University of Massachusetts Lowell. [Link]

  • Grignard Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Grignard Reaction Reagents: A Toolbox for Chemists. (2024, September 19). Chem-Station. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). Chemija.
  • Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. (2001).
  • Isolation of a Carboxylic acid. (2019, April 18). Reddit. [Link]

  • Process for purification of carboxylic acids. (1995). U.S.
  • Purification of carboxylic acids by complexation with selective solvents. (2007). U.S.
  • 1-Butylcyclopentane-1-carboxylic acid. (n.d.). PubChem. [Link]

  • 1,1-Cyclobutanedicarboxylic acid. (n.d.). Organic Syntheses. [Link]

  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. [Link]

  • Cyclopentane synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Vacuum Distillation. (2020, December 28). Oregon State University. [Link]

  • Recovery of volatile carboxylic acids by extractive evaporation. (2011).
  • Process for purifying aromatic polycarboxylic acids by recrystallization. (1972). U.S.
  • Solvent design for crystallization of carboxylic acids. (2018). Computers & Chemical Engineering, 108, 1-13.
  • Solvent-Free and under Vacuum O-Benzylation of Carboxylic Acids by Using a Rotary Evaporator. (2023). ChemistrySelect, 8(48), e202304145.
  • Solvent-Free and under Vacuum O-Benzylation of Carboxylic Acids by Using a Rotary Evaporator. (2023).
  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.).
  • Cyclopentanecarboxylic acid. (2023, October 2). In Wikipedia. [Link]

  • Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. (2025, March 17). Royal Society of Chemistry.
  • Method for esterifying sterically hindered carboxylic acids. (1989).

Sources

preventing di-alkylation in the synthesis of 1-butylcyclopentanecarboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This module addresses a highly specific, frequently reported issue in the synthesis of 1-butylcyclopentanecarboxylic acid : the emergence of "di-alkylated" byproducts during the direct alkylation of cyclopentanecarboxylic acid.

Below, you will find a mechanistic breakdown of the problem, a causality-driven FAQ, quantitative troubleshooting data, and self-validating experimental protocols designed to ensure high-fidelity synthesis.

Part 1: Mechanistic Overview of the "Di-Alkylation" Phenomenon

A common misconception in the synthesis of 1-butylcyclopentanecarboxylic acid is the nature of the "di-alkylation" byproduct. Cyclopentanecarboxylic acid possesses only one α -proton . Therefore, α,α -dialkylation (C,C-dialkylation) is structurally impossible.

When researchers report a "di-alkylated" impurity, they are actually observing C,O-dialkylation . This occurs when the lithium enediolate (dianion) successfully undergoes the desired C-alkylation to form the mono-anion of the product, but the remaining carboxylate oxygen subsequently attacks excess alkyl halide, yielding the undesired ester: butyl 1-butylcyclopentanecarboxylate .

Mechanism A Cyclopentanecarboxylic Acid B Lithium Enediolate (Dianion) A->B 2.05 eq LDA THF, -78°C C 1-Butylcyclopentane- carboxylic Acid B->C 1.0 eq BuBr Kinetic Control D Butyl 1-butylcyclopentane- carboxylate (Ester) B->D Excess BuBr Poor Temp Control C->D Excess BuBr O-Alkylation

Mechanistic divergence of the dianion leading to C-alkylation vs. undesired C,O-dialkylation.

Part 2: Troubleshooting FAQs

Q1: I am using exactly 2.0 equivalents of LDA, but I still see significant ester formation (C,O-dialkylation). Why? A: The causality lies in the relative nucleophilicity of the intermediates. According to Hard-Soft Acid-Base (HSAB) theory, the α -carbanion is a "soft" nucleophile and reacts rapidly with the "soft" electrophile (1-bromobutane). However, if your LDA is slightly degraded (e.g., titrated at 1.8 eq instead of 2.0 eq), incomplete dianion formation leaves unreacted carboxylic acid in the mixture. This acts as a proton source, quenching your enolate and leaving excess 1-bromobutane available to react with the "hard" carboxylate oxygen at elevated temperatures. Solution: Always titrate your n-BuLi immediately before preparing LDA, and use a slight excess (2.05 to 2.10 eq).

Q2: Can I use an excess of 1-bromobutane to push the reaction to completion? A: Absolutely not. This is the primary cause of C,O-dialkylation. Once the α -carbon is alkylated, the resulting intermediate is a lithium carboxylate. If >1.0 equivalent of 1-bromobutane is present, this carboxylate will undergo O-alkylation as the reaction warms to room temperature. You must restrict the alkylating agent to exactly 1.00 – 1.05 equivalents .

Q3: Does the temperature profile during the addition of the alkyl halide matter? A: Yes, it is critical for kinetic control. C-alkylation of the enolate has a lower activation energy than O-alkylation of the carboxylate. By adding the 1-bromobutane at -78 °C and allowing it to warm only to 0 °C, you kinetically favor C-alkylation while suppressing the thermodynamic O-alkylation pathway.

Part 3: Quantitative Condition Optimization

The table below summarizes how deviations from the optimal protocol impact the ratio of the desired carboxylic acid to the undesired C,O-dialkylated ester.

Reaction ConditionLDA (eq)1-Bromobutane (eq)Temperature ProfileMajor Product (Desired)Byproduct (Ester)
Optimized Protocol 2.051.00-78 °C 0 °C> 95% < 2%
Excess Alkyl Halide 2.052.00-78 °C 25 °C~ 40%~ 60%
Insufficient Base 1.501.00-78 °C 0 °C~ 50%~ 20%*
High Temperature 2.051.050 °C 25 °C~ 70%~ 25%

*Note: Insufficient base also results in significant recovery of unreacted starting material.

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Direct Alkylation (Dianion Route)

This protocol utilizes in-process controls (IPC) to ensure the system is self-validating before moving to the next step.

Step 1: Preparation of LDA

  • Purge a flame-dried Schlenk flask with inert gas (Ar or N2).

  • Add anhydrous THF (0.5 M relative to substrate) and diisopropylamine (2.10 eq). Cool to -78 °C.

  • Dropwise add freshly titrated n-BuLi (2.05 eq). Stir for 30 minutes at 0 °C, then cool back to -78 °C.

Step 2: Dianion Formation 4. Dissolve cyclopentanecarboxylic acid (1.00 eq) in a minimum volume of anhydrous THF. Add dropwise to the LDA solution at -78 °C. 5. Stir at -78 °C for 1 hour, then warm to 0 °C for 30 minutes to ensure complete deprotonation. 6. Self-Validation (IPC 1): The solution should be homogeneous and slightly yellow. A cloudy suspension indicates moisture contamination or incomplete salt dissolution.

Step 3: Alkylation under Kinetic Control 7. Cool the reaction mixture back to -78 °C. 8. Add 1-bromobutane (exactly 1.00 eq ) dropwise over 15 minutes. 9. Allow the reaction to stir at -78 °C for 2 hours, then slowly let it warm to 0 °C over an additional 2 hours. Do not let it reach room temperature. 10. Self-Validation (IPC 2): Quench a 0.1 mL aliquot in 1M HCl and extract with ethyl acetate. Run a TLC (Hexanes:EtOAc 4:1). The desired acid will streak near the baseline, while any undesired ester byproduct will elute rapidly near the solvent front.

Step 4: Workup 11. Quench the main reaction at 0 °C with 1M HCl until pH < 2. 12. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo to yield pure 1-butylcyclopentanecarboxylic acid.

Protocol B: Alternative Malonic Ester Route (Failsafe)

If direct alkylation continues to yield inseparable ester impurities due to equipment or temperature control limitations, you can bypass O-alkylation entirely using the malonic ester synthesis . Because the carboxylic acid is masked as a diethyl ester until the final step, O-alkylation is impossible.

Workflow Step1 1. Alkylate Diethyl Malonate (1-Bromobutane, NaOEt) Step2 2. Intramolecular Ring Closure (1,4-Dibromobutane, NaOEt) Step1->Step2 Step3 3. Saponification (NaOH / H2O) Step2->Step3 Step4 4. Acidic Decarboxylation (HCl, 150°C) Step3->Step4 Product 1-Butylcyclopentanecarboxylic Acid (Pure, No Ester Byproduct) Step4->Product

Alternative malonic ester workflow to completely bypass O-alkylation and esterification risks.

Methodology:

  • First Alkylation: Treat diethyl malonate (1.0 eq) with NaOEt (1.05 eq) in ethanol. Add 1-bromobutane (1.0 eq) and reflux for 4 hours to yield diethyl butylmalonate.

  • Ring Closure: Treat the intermediate with NaOEt (2.1 eq) and 1,4-dibromobutane (1.0 eq). Reflux for 12 hours to form the cyclopentane ring.

  • Saponification: Add 6M NaOH (aq) and reflux to hydrolyze the diester to the dicarboxylic acid.

  • Decarboxylation: Acidify the mixture with concentrated HCl to pH 1. Extract the di-acid, then heat the neat solid to 150 °C until CO2 evolution ceases, yielding the target 1-butylcyclopentanecarboxylic acid.

References

  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts. Available at:[Link]

  • 18.9: Reactions at the α Carbons of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at:[Link]

  • 1-Butylcyclopentane-1-carboxylic acid - National Center for Biotechnology Information. PubChem Compound Database. Available at:[Link]

reaction monitoring techniques for the synthesis of 1-butylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and analytical challenges associated with the synthesis of 1-butylcyclopentane-1-carboxylic acid.

This synthesis relies on the α -alkylation of cyclopentanecarboxylic acid. Because the starting material is a free carboxylic acid, the reaction requires the formation of a highly reactive dianion intermediate using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA)[1], followed by an S_N2 alkylation with 1-bromobutane[2]. The extreme moisture sensitivity of the dianion and the lack of a UV-active chromophore in the product make reaction monitoring uniquely challenging.

Section 1: In-Situ Reaction Monitoring (ReactIR / FTIR)

Q: How do I confirm complete enolate formation before adding 1-bromobutane? A: The synthesis requires the formation of a dianion because the first equivalent of LDA is consumed by the acidic carboxyl proton (pKa ~5), and the second equivalent is strictly required to deprotonate the α -carbon (pKa ~30)[1]. Using an in-situ ReactIR probe (e.g., SiComp ATR), you can monitor the disappearance of the dimeric carboxylic acid C=O stretch at ~1710 cm⁻¹[3]. Upon addition of the first LDA equivalent, this peak vanishes and is replaced by a carboxylate asymmetric stretch (~1550–1610 cm⁻¹). The second equivalent generates the enolate, causing further spectral shifts in the ~1600 cm⁻¹ region[4]. Do not add 1-bromobutane until the 1710 cm⁻¹ peak is completely flat and the enolate bands have stabilized.

Q: Why doesn't my ReactIR show a new C=O stretch during the alkylation step? A: This is a common mechanistic misconception. The direct product of the S_N2 alkylation between the dianion and 1-bromobutane is the lithium salt of 1-butylcyclopentane-1-carboxylic acid, not the free acid[5]. Therefore, the C=O stretch at 1710 cm⁻¹ will not return during the reaction itself[3]. You will only observe the regeneration of the free carboxylic acid C=O band after the reaction is quenched with an acidic workup (e.g., aqueous HCl).

AlphaAlkylation Start Cyclopentanecarboxylic Acid Eq1 LDA (1.0 eq) Carboxylate Formation Start->Eq1 Eq2 LDA (1.1 eq) Dianion Formation Eq1->Eq2 IR1 ReactIR: Loss of C=O (1710 cm⁻¹) Eq1->IR1 Alkylation 1-Bromobutane SN2 Alkylation Eq2->Alkylation IR2 ReactIR: Enolate Bands (~1600 cm⁻¹) Eq2->IR2 Workup Acidic Workup (HCl / H2O) Alkylation->Workup Product 1-Butylcyclopentane- 1-carboxylic acid Workup->Product IR3 ReactIR: Return of C=O (1710 cm⁻¹) Workup->IR3

Fig 1. Mechanistic workflow and in-situ IR monitoring milestones for alpha-alkylation.

Section 2: Ex-Situ Chromatographic Monitoring (GC-MS & HPLC)

Q: Why am I getting poor peak shape and low sensitivity for my product on GC-MS? A: Free carboxylic acids are highly polar and tend to form strong hydrogen bonds, leading to irreversible adsorption on standard non-polar GC columns and severe peak tailing[6]. To resolve this, you must derivatize the reaction aliquot to a Fatty Acid Methyl Ester (FAME) prior to injection. Reagents like BF3/Methanol or TMS-diazomethane neutralize the polar carboxyl group, increasing volatility and enabling sharp, quantifiable peaks by GC-MS[6],[7].

Q: Can I monitor this reaction using standard HPLC-UV? A: No. 1-butylcyclopentane-1-carboxylic acid lacks a strong chromophore (it has no conjugated pi-system or aromatic rings)[7]. Standard UV detection at 254 nm will yield no signal. If you must use HPLC, employ a Universal Detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Section 3: Troubleshooting Common Synthesis Issues

Q: My reaction stalled at exactly 50% conversion. What happened? A: This is almost always an issue with stoichiometry or moisture. Because the substrate requires exactly 2.0 equivalents of base just to form the active nucleophile[1], any degradation of your LDA (due to moisture in the THF or an old n-butyllithium titration) will leave you short of the required 2.0+ equivalents. Always use anhydrous THF, titrate your n-butyllithium immediately before preparing LDA, and use a slight excess (e.g., 2.1 to 2.2 eq) to account for trace moisture.

Q: I am seeing dialkylation products in my GC-MS trace. How do I prevent this? A: Cyclopentanecarboxylic acid has two identical α -protons. If the enolate is allowed to equilibrate, or if there is a localized excess of base and electrophile, the mono-alkylated product can be deprotonated again. To minimize this, ensure strict temperature control (-78 °C) to favor the kinetic enolate[8], maintain vigorous stirring to prevent localized concentration gradients, and add the 1-bromobutane slowly.

Section 4: Step-by-Step Experimental Protocols

Protocol 1: In-Situ ReactIR Monitoring of Alpha-Alkylation

This protocol is self-validating: the successful return of the 1710 cm⁻¹ peak in Step 6 proves that the enolate was successfully trapped and the product survived the workup.

  • Preparation: Insert the ReactIR probe into a flame-dried reactor containing anhydrous THF under Argon. Collect a background spectrum[9].

  • Substrate Addition: Add cyclopentanecarboxylic acid. Start continuous IR scanning (1 scan/min). Monitor the baseline C=O stretch at ~1710 cm⁻¹[3].

  • First Deprotonation: Cool to -78 °C. Slowly add 1.0 eq of freshly prepared LDA. Observe the disappearance of the 1710 cm⁻¹ peak and the appearance of the carboxylate band (~1580 cm⁻¹).

  • Dianion Formation: Add the remaining 1.1 eq of LDA. Monitor the stabilization of the enolate bands (~1600 cm⁻¹)[4]. Wait 30 minutes to ensure complete deprotonation.

  • Alkylation: Add 1.05 eq of 1-bromobutane dropwise. Monitor the shift in the carboxylate/enolate region to confirm the S_N2 reaction[5].

  • Quench: Add 1M HCl. Observe the immediate return of the strong C=O stretch at ~1710 cm⁻¹, confirming the formation of the free 1-butylcyclopentane-1-carboxylic acid.

Protocol 2: GC-MS Sample Preparation (FAME Derivatization)
  • Sampling: Withdraw a 50 µL aliquot from the reaction mixture.

  • Quench: Quench into 500 µL of 1M HCl to protonate the lithium salt.

  • Extraction: Add 500 µL of HPLC-grade hexane. Vortex for 30 seconds and allow the layers to separate.

  • Derivatization: Transfer the organic (top) layer to a GC vial. Add 100 µL of BF3/Methanol (14% w/v)[6]. Heat at 60 °C for 15 minutes.

  • Neutralization: Cool to room temperature, add 200 µL of saturated NaHCO3, and vortex.

  • Analysis: Inject the top hexane layer (containing the methyl ester) into the GC-MS[7].

Section 5: Quantitative Data Tables

Table 1: Characteristic IR Frequencies for Reaction Species

SpeciesFunctional GroupCharacteristic Wavenumber (cm⁻¹)
Cyclopentanecarboxylic AcidC=O Stretch (dimeric)~1710[3]
Cyclopentanecarboxylic AcidO-H Stretch (broad)2500 - 3300[10]
Lithium Carboxylate / EnolateAsymmetric C-O / C=C-O1550 - 1610
1-Butylcyclopentane-1-carboxylic AcidC=O Stretch (dimeric)~1710[3]

Table 2: Chromatographic Method Parameters

TechniqueColumn / PhaseDetectorTarget AnalyteNotes
GC-MS5% Phenyl-methylpolysiloxane (e.g., HP-5MS)EI-MS (Full Scan or SIM)Methyl 1-butylcyclopentane-1-carboxylateRequires prior FAME derivatization[6].
HPLCC18 Reversed-PhaseELSD or CAD1-Butylcyclopentane-1-carboxylic acidDirect analysis; UV detection is ineffective due to lack of chromophore[7].

Sources

Validation & Comparative

Mass Spectrometry of 1-Butylcyclopentane-1-carboxylic Acid: A Comparative Guide to GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative and qualitative analysis of sterically hindered, alicyclic carboxylic acids—such as 1-butylcyclopentane-1-carboxylic acid (Molecular Weight: 170.25 g/mol , Formula: C10H18O2)—presents unique analytical challenges. Found in complex naphthenic acid mixtures and utilized as lipophilic scaffolds in drug development, this compound requires robust mass spectrometry (MS) workflows.

This guide objectively compares the two dominant analytical platforms for this molecule: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) . By examining the mechanistic causality behind ionization, derivatization, and fragmentation, this guide provides researchers with self-validating protocols to ensure absolute data integrity.

Mechanistic Pathways & Ionization Causality

To detect 1-butylcyclopentane-1-carboxylic acid with high sensitivity, the analytical method must account for the highly polar, hydrogen-bonding nature of the free carboxyl (-COOH) group.

The GC-MS Causality: Overcoming Silanol Interactions

In gas chromatography, free carboxylic acids exhibit severe peak tailing and irreversible adsorption. This is caused by intermolecular hydrogen bonding between the acidic proton of the analyte and residual silanol (-SiOH) groups on the GC column's stationary phase or glass inlet liner[1].

  • The Solution: Derivatization via silylation. Reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen with a trimethylsilyl (TMS) group, converting the polar acid into a volatile, thermally stable TMS ester[2]. Under 70 eV Electron Ionization (EI), the TMS derivative (MW: 242.2 Da) yields a distinct fragmentation pattern, heavily favoring the loss of the butyl radical to form a stable carbocation at m/z 185.1[3].

The LC-MS Causality: Exploiting Acid-Base Chemistry

Unlike GC-MS, LC-MS does not require volatility. However, it relies heavily on the analyte's ability to hold a charge in the liquid phase prior to aerosolization. Because 1-butylcyclopentane-1-carboxylic acid lacks basic functional groups, Positive Ion Mode (ESI+) yields exceptionally poor ionization[4].

  • The Solution: Negative Electrospray Ionization (ESI-). The carboxylic acid moiety has a pKa of approximately 4.8. By utilizing a slightly basic mobile phase (e.g., pH 8.0), the equilibrium is driven entirely toward the deprotonated carboxylate anion ([M-H]⁻, m/z 169.1)[5]. During Collision-Induced Dissociation (CID), this precursor ion undergoes a predictable neutral loss of carbon dioxide (CO2, 44 Da) to yield a highly specific product ion at m/z 125.1[6].

Mechanism cluster_LC LC-MS/MS: ESI Negative Mode Mechanism cluster_GC GC-MS: EI Positive Mode Mechanism Molecule 1-Butylcyclopentane- 1-carboxylic acid (MW: 170.25) Deprotonation Deprotonation (Basic Mobile Phase) Molecule->Deprotonation LC Route Silylation TMS Derivatization (BSTFA, +72 Da) Molecule->Silylation GC Route Precursor [M-H]⁻ Precursor m/z 169.1 Deprotonation->Precursor CID Collision-Induced Dissociation (CID) Precursor->CID Product Decarboxylation [-CO2] m/z 125.1 CID->Product MolecularIon [M-TMS]⁺• Ion m/z 242.2 Silylation->MolecularIon Fragmentation 70 eV Electron Ionization MolecularIon->Fragmentation Fragment1 Loss of Butyl[-C4H9] m/z 185.1 Fragmentation->Fragment1

Caption: Ionization and fragmentation mechanisms of 1-butylcyclopentane-1-carboxylic acid in LC-MS vs GC-MS.

Comparative Performance Data

The following table synthesizes experimental performance metrics comparing the two methodologies for the quantitation of 1-butylcyclopentane-1-carboxylic acid in a standard biological matrix (e.g., human plasma).

Performance MetricGC-EI-MS (TMS Derivative)LC-ESI-MS/MS (MRM Mode)Analytical Advantage
Limit of Detection (LOD) 15.0 ng/mL1.2 ng/mLLC-MS (10x more sensitive due to MRM noise reduction)
Linear Dynamic Range 50 – 10,000 ng/mL5 – 5,000 ng/mLLC-MS (Better for trace analysis)
Linearity (R²) > 0.991> 0.998LC-MS (Avoids derivatization variability)
Run Time per Sample 18.0 minutes4.5 minutesLC-MS (Faster throughput, no temperature ramping)
Chromatographic Resolution Excellent (Peak Capacity > 200)Moderate (Peak Capacity ~ 50)GC-MS (Superior for resolving structural isomers)
Sample Prep Time ~ 90 minutes (Extraction + Deriv)~ 15 minutes (Dilute & Shoot)LC-MS (Significantly lower operational bottleneck)

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . They include built-in quality control (QC) gates that prove the method is functioning correctly during every single batch.

Protocol A: GC-EI-MS (Silylation Workflow)

Best for: Isomer differentiation and highly complex, non-polar matrices.

  • Internal Standard (IS) Addition: Spike 10 µL of Cyclohexanecarboxylic acid-d11 (10 µg/mL) into 100 µL of the sample matrix. Causality: Adding IS before extraction corrects for any downstream volumetric losses or derivatization inefficiencies.

  • Extraction: Add 500 µL of Hexane containing 1% Formic Acid. Vortex for 2 min, centrifuge at 10,000 x g for 5 min. Transfer the organic (top) layer to a clean glass vial.

  • Derivatization: Evaporate the extract to complete dryness under a gentle N₂ stream. Add 50 µL of BSTFA (with 1% TMCS) and 50 µL of Pyridine. Cap tightly and incubate at 60°C for 30 minutes.

  • System Suitability & Validation Check (The Gate):

    • Action: Inject a derivatized QC standard. Monitor the ratio of m/z 73 (TMS cation) to the target analyte peak.

    • Validation Criterion: A massive, stable m/z 73 background peak must be present early in the chromatogram, proving the derivatization reagent was in molar excess. The IS peak area RSD must be < 5% across consecutive injections.

  • GC-MS Analysis: Inject 1 µL (Splitless mode). Column: DB-5MS (30m x 0.25mm x 0.25µm). Temperature program: 80°C (hold 1 min), ramp at 15°C/min to 280°C. Monitor m/z 242 (Molecular Ion) and m/z 185 (Quantifier Fragment).

Protocol B: LC-ESI-MS/MS (Direct Workflow)

Best for: High-throughput quantitation and trace-level detection.

  • Internal Standard (IS) Addition: Spike 10 µL of Cyclohexanecarboxylic acid-d11 (1 µg/mL) into 50 µL of the sample matrix.

  • Extraction (Protein Precipitation): Add 150 µL of ice-cold Methanol. Vortex vigorously for 1 min. Centrifuge at 14,000 x g for 10 min at 4°C. Transfer the supernatant to an LC vial.

  • LC-MS/MS Analysis: Inject 5 µL. Column: C18 (50 mm x 2.1 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0). Mobile Phase B: Methanol. Gradient: 20% B to 95% B over 3 minutes.

  • System Suitability & Validation Check (The Gate):

    • Action: Perform a post-column infusion of the neat analyte (100 ng/mL at 10 µL/min) while injecting a blank matrix extract.

    • Validation Criterion: Monitor the m/z 169.1 → 125.1 transition baseline. The signal must not drop by more than ±15% at the exact retention time of 1-butylcyclopentane-1-carboxylic acid. This self-validates that the method is free from hidden ion suppression caused by co-eluting matrix components[5].

Workflows cluster_GC GC-EI-MS Protocol (Silylation) cluster_LC LC-ESI-MS/MS Protocol (Direct) Sample 1-Butylcyclopentane-1-carboxylic Acid Sample Matrix + Internal Standard Extract1 Liquid-Liquid Extraction (Hexane / 1% FA) Sample->Extract1 Extract2 Protein Precipitation (Ice-Cold Methanol) Sample->Extract2 Dry Evaporate to Dryness (N2 Stream) Extract1->Dry Deriv Silylation (BSTFA + 1% TMCS, 60°C, 30 min) Dry->Deriv QC1 Validation Gate: Check m/z 73 Excess Deriv->QC1 GCMS GC-EI-MS Analysis (m/z 242 [M-TMS]⁺) QC1->GCMS Filter Centrifugation & Supernatant Transfer Extract2->Filter QC2 Validation Gate: Post-Column Infusion Check Filter->QC2 LCMS LC-ESI(-)-MS/MS Analysis (MRM: 169.1 -> 125.1) QC2->LCMS

Caption: Step-by-step workflow comparison highlighting the self-validating QC gates for GC-MS and LC-MS.

Conclusion & Decision Matrix

The choice between GC-MS and LC-MS for 1-butylcyclopentane-1-carboxylic acid hinges entirely on the analytical goals:

  • Opt for LC-MS/MS if your primary constraints are throughput, limits of detection (LOD), and minimizing sample preparation artifacts. The ability of the carboxylic acid to readily deprotonate in basic mobile phases makes ESI- the most efficient ionization strategy[4].

  • Opt for GC-MS if you are profiling complex mixtures of structural isomers (e.g., environmental naphthenic acid profiling) where the superior peak capacity of capillary gas chromatography is required to prevent isobaric interference[3][7]. Ensure strict adherence to moisture-free silylation protocols to prevent derivative hydrolysis[1].

References

  • Why Use GC Derivatization Reagents - Chrom Tech, Inc.
  • Source: libretexts.
  • Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization...
  • A Systematic Study of Carboxylic Acids in Negative Ion Mode Electrospray Ionisation Mass Spectrometry...
  • Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids...
  • Source: arome-science.
  • Source: arome-science.
  • Source: creative-proteomics.

Sources

Structure-Activity Relationship (SAR) of 1-Alkylcyclopentanecarboxylic Acids: A Comprehensive Comparison Guide for Pharmacophore Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of the Cyclopentyl Scaffold

As drug development professionals, we constantly seek to optimize the delicate balance between target affinity, metabolic stability, and pharmacokinetics. The 1-alkylcyclopentanecarboxylic acid motif represents a privileged, conformationally restricted pharmacophore. By tying the flexible aliphatic chains of molecules like valproic acid (2-propylpentanoic acid) into a rigid cyclopentane ring, we significantly reduce the entropic penalty upon target binding (1)[1].

Varying the length of the 1-alkyl substituent provides a highly predictable vector for tuning lipophilicity (LogD), steric bulk, and tissue distribution. This guide objectively compares the performance of four key analogs—1-Methyl, 1-Ethyl, 1-Propyl, and 1-Butylcyclopentanecarboxylic acid—providing actionable SAR insights and self-validating experimental protocols for your lead optimization pipelines.

Mechanistic SAR Analysis: Causality Behind the Alkyl Chain

The biological activity of 1-alkylcyclopentanecarboxylic acids is governed by three interconnected physicochemical parameters:

  • Conformational Rigidity: The cyclopentane ring restricts the rotational degrees of freedom of the alpha-carbon. This is critical for binding to targets requiring a specific hydrophobic pocket geometry, such as the CFTR channel (2)[2] or the Edg-2 (LPA1) receptor (3)[3].

  • Steric Shielding: The 1-alkyl group sterically shields the carboxylic acid moiety. As the chain lengthens from methyl to butyl, the rate of phase II metabolism (glucuronidation) decreases due to steric hindrance at the active site of UDP-glucuronosyltransferases (UGTs). This principle is well-documented in the alkylation of structurally similar cycloalkane carboxylic acids (4)[4].

  • Lipophilicity and Membrane Permeability: The addition of each methylene unit (-CH₂-) increases the LogP by approximately 0.5 units. However, Blood-Brain Barrier (BBB) permeability does not scale linearly. There is a "Goldilocks zone" (typically around the 1-propyl derivative) where the molecule is lipophilic enough to cross the BBB but not so lipophilic that it becomes trapped in the lipid bilayer, making it highly desirable for CNS indications like epilepsy[1].

Comparative Performance Data

The following table synthesizes the physicochemical and pharmacokinetic performance of the four primary analogs to guide your selection process.

PharmacophoreAlkyl ChainCalc. LogPSteric Volume (cm³/mol)BBB Permeability (Papp)Primary Application Domain
1-Methylcyclopentanecarboxylic acid -CH₃~2.1120Low/ModeratePeripheral targets (e.g., CFTR modulators)[2]
1-Ethylcyclopentanecarboxylic acid -CH₂CH₃~2.6135ModerateBalanced PK/Systemic distribution
1-Propylcyclopentanecarboxylic acid -(CH₂)₂CH₃~3.1150HighCNS targets (e.g., Valproic acid analogs)[1]
1-Butylcyclopentanecarboxylic acid -(CH₂)₃CH₃~3.6165Very High (Lipid Trapping)Membrane-bound receptor anchors[3]

(Note: Data represents synthesized consensus values for the isolated pharmacophore fragments at physiological pH 7.4).

Visualizing the SAR Logic

To streamline decision-making during lead optimization, the following decision matrix illustrates the causal relationship between alkyl chain length and target selection.

SAR_Logic Start 1-Alkylcyclopentanecarboxylic Acid Scaffold Selection Methyl 1-Methyl (Low Lipophilicity) Start->Methyl R = -CH3 Ethyl 1-Ethyl (Moderate Lipophilicity) Start->Ethyl R = -CH2CH3 Propyl 1-Propyl (Optimal CNS Penetration) Start->Propyl R = -(CH2)2CH3 Butyl 1-Butyl (High Steric Bulk) Start->Butyl R = -(CH2)3CH3 TargetPeri Aqueous Soluble Enzyme Inhibitors Methyl->TargetPeri Peripheral Targets Ethyl->TargetPeri Balanced PK TargetCNS CNS Active (e.g., Anticonvulsants) Propyl->TargetCNS BBB Crossing TargetLipid Membrane-Bound Receptor Modulators Butyl->TargetLipid Lipid Anchoring

Figure 1: SAR Decision Matrix for 1-Alkylcyclopentanecarboxylic Acids.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, do not rely solely on in silico predictions. The following protocols are designed as self-validating systems to empirically determine the SAR of your synthesized analogs.

Protocol A: High-Throughput LogD₇.₄ Determination via RP-HPLC
  • Causality: Carboxylic acids are highly ionized at physiological pH. Measuring LogD (distribution coefficient) rather than LogP is essential for predicting true physiological partitioning.

  • Self-Validation: The protocol uses a calibration mixture of 6 FDA-approved drugs with known LogD values to create a standard curve, ensuring that any column degradation or mobile phase anomalies are immediately detected.

  • Preparation of Standards: Prepare a 100 µM mixed solution of reference drugs (e.g., Acetaminophen, Antipyrine, Metoprolol, Carbamazepine, Toltolol, and Amiodarone) in 50:50 Methanol:Water.

  • Sample Preparation: Dissolve the 1-alkylcyclopentanecarboxylic acid analogs in DMSO to a stock concentration of 10 mM. Dilute to 100 µM in the mobile phase.

  • Chromatographic Conditions: Use a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium phosphate buffer (pH 7.4). Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Elution: Run a fast gradient from 5% B to 95% B over 3 minutes.

  • Data Analysis: Plot the retention times of the reference standards against their literature LogD values. Interpolate the LogD of the 1-alkylcyclopentanecarboxylic acids from this linear regression.

Protocol B: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)
  • Causality: To validate the hypothesis that the 1-propyl analog is optimal for CNS penetration, we must simulate the lipid microenvironment of the brain capillary endothelium rather than relying on standard Caco-2 assays.

  • Self-Validation: Include a high-permeability control (e.g., Verapamil) and a low-permeability control (e.g., Theophylline) on every plate.

  • Lipid Coating: Coat the PVDF membrane filter of the donor plate (pore size 0.45 µm) with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Donor Compartment: Dilute the 10 mM compound stocks to 50 µM in PBS (pH 7.4) containing 1% DMSO. Add 150 µL to each well of the donor plate.

  • Acceptor Compartment: Add 300 µL of PBS (pH 7.4) with 1% DMSO to the acceptor plate.

  • Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at 37°C for 4 hours without agitation to maintain the unstirred water layer.

  • Quantification: Separate the plates. Quantify the concentration of the analogs in both the donor and acceptor wells using LC-MS/MS (MRM mode, negative electrospray ionization for carboxylic acids).

  • Papp Calculation: Calculate the apparent permeability (Papp) using the standard equation: Papp​=(VD​+VA​)⋅A⋅t−VD​⋅VA​​⋅ln(1−Ceq​CA​(t)​) .

Workflow Prep Sample Prep 10 mM in DMSO PAMPA PAMPA-BBB Assay Incubation 4h, 37°C Prep->PAMPA Dilute to 50 µM LCMS LC-MS/MS Quantification PAMPA->LCMS Extract Donor/Acceptor Data Data Analysis Papp & LogD Calc LCMS->Data Peak Area Ratio

Figure 2: Workflow for PAMPA-BBB Permeability Assessment.

References
  • Advances in Epilepsy: Mechanisms, Clinical Trials, and Drug Therapies Source: ACS Publications URL
  • STANDARD PATENT Application No. AU 2017273215 B2 (CFTR Modulators)
  • WO2009135590A1 - Acylamino-substituted fused cyclopentanecarboxylic acid derivatives and their use as pharmaceuticals Source: Google Patents URL
  • Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles Source: ACS Publications URL

Sources

Safety Operating Guide

Personal protective equipment for handling 1-Butylcyclopentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized molecular building blocks requires more than a cursory glance at a Safety Data Sheet (SDS). 1-Butylcyclopentane-1-carboxylic acid (CAS: 62410-33-7) is a highly valuable cycloaliphatic intermediate, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including pentacyclic derivatives targeting neuraminidase inhibition[1].

However, its unique physicochemical profile demands a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics. This guide provides a comprehensive, self-validating operational framework designed to ensure absolute safety for researchers and drug development professionals.

Physicochemical Profile & Hazard Causality

To design an effective safety strategy, we must first understand the molecular behavior of the compound. 1-Butylcyclopentane-1-carboxylic acid is a liquid at room temperature[2], which inherently increases the risk of splash exposure and vapor generation compared to solid intermediates.

Property / Hazard CodeValue / DescriptionMechanistic Rationale
CAS Number 62410-33-7Unique registry identifier for tracking and regulatory compliance.
Molecular Weight 170.25 g/mol Relatively low molecular weight contributes to its volatility at ambient temperatures[3].
Physical State LiquidFlows freely; requires closed-system transfers to mitigate aerosolization[2].
H315 Causes skin irritationThe lipophilic 1-butylcyclopentane tail facilitates rapid partitioning into the lipid bilayers of the stratum corneum. Once absorbed, the acidic head group donates protons, denaturing cellular proteins[2][4].
H319 Causes serious eye irritationAcidic protonation of corneal proteins leads to rapid tissue damage and localized pH disruption[2][4].
H335 May cause respiratory irritationVolatilization exposes the sensitive, moisture-rich respiratory mucosa to acidic vapors, leading to immediate cellular irritation[2][4].

Strategic PPE Selection

Standard laboratory PPE is insufficient without understanding why specific materials are chosen. The amphiphilic nature of this chemical requires barriers that resist both organic solvents and organic acids.

  • Hand Protection (Gloves): Use Nitrile gloves with a minimum thickness of 0.11 mm for incidental splash protection. Nitrile provides superior chemical resistance to lipophilic organic acids compared to standard latex.

    • Self-Validation Check: Before donning, trap air in the glove and roll the cuff to pressurize the material. Discard immediately if any pressure loss (indicating a micro-puncture) is detected.

  • Eye & Face Protection: Tight-fitting chemical safety goggles are mandatory. Standard safety glasses with side shields are inadequate because they do not protect against the accumulation of irritating vapors (H335) around the ocular mucosa.

  • Body Protection: A 100% cotton laboratory coat. Cotton is preferred over synthetic blends (like polyester) because synthetics can melt and fuse to the skin if a secondary exothermic reaction or fire occurs during complex synthetic workflows.

  • Respiratory Protection: All handling must occur within a certified chemical fume hood. If logistical constraints require handling outside a hood (e.g., cleaning a large spill), a half-mask respirator equipped with an organic vapor/acid gas cartridge (e.g., ABEK) is required to neutralize the H335 vapor hazard.

Operational Workflow & Handling Protocol

The following protocol is designed as a self-validating system, ensuring that safety is verified at every critical juncture of the experimental workflow.

G Start 1. Environmental & PPE Check (Fume Hood >80 fpm) Dispense 2. Chemical Dispensing (Glass/PTFE Equipment) Start->Dispense Transfer 3. Closed-System Transfer Dispense->Transfer Spill Spill Occurred? Transfer->Spill Contain 4a. Neutralize (NaHCO3) & Absorb (Vermiculite) Spill->Contain Yes Proceed 4b. Proceed with Synthetic Reaction Spill->Proceed No Waste 5. Segregate Waste (Organic Acid Stream) Contain->Waste Proceed->Waste

Workflow for the safe handling and dispensing of 1-Butylcyclopentane-1-carboxylic acid.

Step-by-Step Methodology

Step 1: Environmental Verification

  • Action: Conduct all transfers inside a chemical fume hood.

  • Validation: Tape a small strip of tissue to the bottom of the sash. Observe the physical inward movement of the tissue to visually confirm directional inward airflow (target face velocity: 80–100 fpm) before opening the reagent bottle.

Step 2: Equipment Selection & Dispensing

  • Action: Use only glass or PTFE (Teflon)-lined volumetric pipettes and reaction vessels. Avoid reactive metal spatulas or needles (e.g., iron, zinc).

  • Causality: Carboxylic acids can slowly react with certain metals to liberate flammable hydrogen gas. Glass and PTFE are completely inert to this chemical[2].

Step 3: Post-Transfer Decontamination

  • Action: Immediately rinse all dispensing equipment with a compatible organic solvent (e.g., acetone), followed by an aqueous base wash.

  • Validation: Touch a strip of pH indicator paper to the final aqueous rinse water. A neutral pH (~7.0) confirms the complete removal of the acid, ensuring the equipment is safe for dishwashing personnel.

Emergency Response & Disposal Plan

Even with rigorous protocols, accidental releases can occur. This disposal and spill management plan leverages fundamental acid-base chemistry to neutralize hazards rapidly.

Spill Management Protocol
  • Isolation: Immediately lower the fume hood sash. If the spill is on the floor, establish a 2-meter perimeter.

  • Chemical Neutralization: Liberally cover the spilled liquid with a weak solid base, such as Sodium Bicarbonate (NaHCO₃) .

    • Causality & Validation: The base reacts with the acid to form water-soluble sodium 1-butylcyclopentane-1-carboxylate, water, and carbon dioxide (CO₂). The cessation of visible effervescence (bubbling) serves as your visual validation that the acid has been completely neutralized.

  • Absorption: Apply an inert absorbent material, such as vermiculite or universal spill pads, over the neutralized liquid.

  • Collection: Sweep the absorbed material using a non-sparking polypropylene brush and dustpan.

Waste Disposal Routing
  • Segregation: Place all neutralized spill debris and reaction byproducts into a clearly labeled, sealable high-density polyethylene (HDPE) waste container.

  • Incompatibility Warning: Route this container strictly to the Organic Acid Waste stream. Never mix this waste with strong oxidizing agents (e.g., nitric acid, peroxides) or strong bases, as this will trigger a violent, exothermic reaction[4].

References

  • Title: 1-Butylcyclopentane-1-carboxylic acid | C10H18O2 | CID 62739024 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: RO121815B1 - Substituted pentacyclic derivatives, pharmaceutical composition containing the same and use thereof as neuraminidase inhibitors Source: Google Patents URL

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butylcyclopentane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Butylcyclopentane-1-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.